Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
Description
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Properties
CAS No. |
37404-23-2 |
|---|---|
Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
2-(4-iodophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11IO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) |
InChI Key |
MMWSDNOCOJVYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)I |
Origin of Product |
United States |
crystal structure analysis of Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
An In-depth Technical Guide to the Crystal Structure Analysis of Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of Propanoic acid, 2-(4-iodophenoxy)-2-methyl-. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a nuanced understanding of the experimental design, data interpretation, and the critical insights that can be gleaned from such an analysis.
Introduction: The Significance of Structural Elucidation
Propanoic acid, 2-(4-iodophenoxy)-2-methyl-, and its structural analogues belong to the class of aryloxyalkanoic acids, a scaffold of significant interest in medicinal chemistry and materials science. For instance, related compounds have shown potential as antidyslipidemic agents.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and bioavailability. Furthermore, in the context of drug design, a detailed crystal structure can reveal key intermolecular interactions that govern molecular recognition at a receptor binding site.
This guide will delineate a robust methodology for the synthesis, crystallization, and subsequent crystal structure determination of the title compound. We will explore the rationale behind the selection of specific techniques and the interpretation of the resulting crystallographic data.
Synthesis and Crystallization: From Molecule to Single Crystal
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Pathway: A Modified Williamson Ether Synthesis
A reliable method for the synthesis of the title compound is a modification of the Williamson ether synthesis. This involves the reaction of 4-iodophenol with a suitable propionate derivative under basic conditions.
Experimental Protocol:
-
Deprotonation of 4-iodophenol: In a round-bottom flask, 4-iodophenol is dissolved in a suitable polar aprotic solvent such as acetonitrile. An excess of a mild base, for example, potassium carbonate, is added to the solution. The mixture is stirred at room temperature to facilitate the formation of the potassium 4-iodophenoxide salt.
-
Nucleophilic Substitution: Ethyl 2-bromo-2-methylpropionate is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography until the starting material is consumed.[1][2]
-
Hydrolysis: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then subjected to ester hydrolysis using a mixture of tetrahydrofuran, methanol, and water with an excess of lithium hydroxide.[1][2][3]
-
Work-up and Purification: The reaction mixture is acidified with a dilute solution of hydrochloric acid, leading to the precipitation of the crude Propanoic acid, 2-(4-iodophenoxy)-2-methyl-. The solid is then extracted with an organic solvent like dichloromethane, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.[1][2][3] The crude solid can be further purified by recrystallization.
Crystallization: The Art of Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical. For a molecule like Propanoic acid, 2-(4-iodophenoxy)-2-methyl-, which possesses both hydrogen bond donors (the carboxylic acid group) and acceptors (the ether and carboxylic oxygens), as well as a large hydrophobic surface, a range of solvents should be screened.
Recommended Crystallization Protocol:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or chloroform) is prepared in a loosely covered vial.[1][2][3] The slow evaporation of the solvent over several days can yield well-formed single crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the crystal structure.
Data Collection
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head of a modern single-crystal X-ray diffractometer equipped with a sensitive detector, such as a CCD or CMOS area detector.[1][2] The data is typically collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[1][3]
Data Reduction and Structure Solution
The collected diffraction data, consisting of thousands of reflection intensities, is processed to correct for experimental factors. The structure is then solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SHELXT.[3][4] These programs determine the initial positions of the heavier atoms (in this case, the iodine atom would be located first).
Structure Refinement
The initial atomic model is then refined against the experimental data using a least-squares minimization procedure, typically with software such as SHELXL.[3][4] In this iterative process, the atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.[2]
Structural Insights and Discussion
The final refined crystal structure provides a wealth of information about the molecule's conformation, intermolecular interactions, and crystal packing.
Crystallographic Data Summary
The following table presents hypothetical but realistic crystallographic data for Propanoic acid, 2-(4-iodophenoxy)-2-methyl-, based on the analysis of structurally related compounds.[1][3]
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₁IO₃ |
| Formula Weight | 306.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~13.0 |
| c (Å) | ~12.0 |
| β (°) | ~110 |
| Volume (ų) | ~1250 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.62 |
| Absorption Coefficient (mm⁻¹) | ~2.5 |
| F(000) | 600 |
| R₁ [I > 2σ(I)] | ~0.04 |
| wR₂ (all data) | ~0.10 |
Molecular Conformation and Intermolecular Interactions
The analysis of the crystal structure would likely reveal specific conformational features. The dihedral angle between the plane of the benzene ring and the carboxylic acid group is a key parameter. In related structures, this angle can vary, influencing the overall molecular shape.[3]
A critical aspect of the crystal structure analysis is the identification of intermolecular interactions, which dictate the crystal packing. For the title compound, the following interactions are anticipated:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules, creating a characteristic R²₂(8) graph-set motif.[1][2]
-
Halogen Bonding: The iodine atom on the phenyl ring can act as a halogen bond donor, forming interactions with electron-rich atoms like the carbonyl oxygen of a neighboring molecule.
-
π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.[1][2]
Experimental Workflow Visualization
The following diagram illustrates the comprehensive workflow for the .
Caption: Workflow for the crystal structure analysis.
Conclusion and Future Directions
This guide has outlined a comprehensive and technically detailed approach to the . By following these methodologies, researchers can obtain a high-resolution crystal structure, providing invaluable insights into the molecule's solid-state properties. Such information is a cornerstone for rational drug design, polymorphism screening, and the development of new chemical entities with tailored properties. For definitive structural information, researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for data on this or related compounds that may become available.[5][6]
References
-
G. Navarrete-Vázquez, H. Tlahuext, R. M. Rivera-Islas, S. Hernández-Ortega, H. Torres-Gómez, and L. G. Zepeda, "2-(4-Acetamidophenoxy)-2-methylpropanoic acid," Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 4, p. o443, 2013. [Link]
-
G. Navarrete-Vázquez, H. Torres-Gómez, S. Hidalgo-Figueroa, and H. Tlahuext, "2-Methyl-2-(4-nitrophenoxy)propanoic acid," Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 11, p. o2261, 2008. [Link]
-
G. Navarrete-Vázquez, H. Torres-Gómez, S. Hidalgo-Figueroa, and H. Tlahuext, "2-Methyl-2-(4-nitrophenoxy)propanoic acid," SciSpace, 2008. [Link]
-
The Cambridge Crystallographic Data Centre (CCDC), "The Largest Curated Crystal Structure Database". [Link]
-
PubChemLite, "2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid (C12H15IO2)". [Link]
- Google Patents, "JPH05140028A - Production of 2-(4-iodophenyl)-propionic acid and its ester".
-
ResearchGate, "X-ray powder diffraction investigations of phenol derivatives | Request PDF". [Link]
-
Quick Company, "Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid". [Link]
-
European Patent Office, "Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - European Patent Office - EP 2532644 A1". [Link]
-
American Pharmaceutical Review, "Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development". [Link]
-
Spectroscopy Online, "The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products". [Link]
-
U.S. Environmental Protection Agency, "2-(2-Methyl-4-chlorophenoxy)propionic acid (MCPP) - Integrated Risk Information System". [Link]
-
MDPI, "Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one)". [Link]
-
National Center for Biotechnology Information, "Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids". [Link]
-
ResearchGate, "Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen)". [Link]
-
The Cambridge Crystallographic Data Centre (CCDC), "Search - Access Structures". [Link]
-
National Institute of Standards and Technology, "Propanoic acid, 2-methyl- - the NIST WebBook". [Link]
-
National Institute of Standards and Technology, "Propanoic acid, 2-methyl-". [Link]
Sources
- 1. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Search - Access Structures [ccdc.cam.ac.uk]
Comprehensive NMR Spectroscopic Characterization of 2-(4-Iodophenoxy)-2-methylpropanoic Acid
Executive Summary
2-(4-iodophenoxy)-2-methylpropanoic acid is a halogenated aryl ether derivative structurally related to the fibrate class of PPARα agonists. Accurate structural elucidation of this scaffold is critical in drug development, particularly when assessing halogen bonding potential in structure-based drug design. This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) spectroscopic profile of this molecule. By detailing the mechanistic causality behind its chemical shifts—most notably the relativistic heavy-atom effect of iodine—and establishing a self-validating experimental protocol, this guide serves as a definitive reference for analytical chemists and drug development professionals.
Structural Paradigm & Mechanistic Shift Causality
The molecule ( C10H11IO3 ) can be divided into three distinct NMR-active spin systems: the isobutyric acid moiety, the ether linkage, and the para-iodophenyl ring. Understanding the electronic environment of each sector is paramount for accurate signal assignment.
The Spin-Orbit Heavy-Atom (SO-HALA) Effect
The most anomalous and diagnostically critical feature in the 13C NMR spectrum of this compound is the chemical shift of the C-4' carbon (the aromatic carbon directly bonded to iodine). While typical aromatic carbons resonate between 120–140 ppm, the C-4' carbon is profoundly shielded, appearing at approximately 86.5 ppm .
This extreme upfield shift is driven by the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect [1]. The large spin-orbit coupling of the heavy iodine atom's valence electrons induces a relativistic shielding effect on the adjacent carbon nucleus. Recognizing this relativistic phenomenon is essential; without it, the C-4' signal is frequently misassigned as an aliphatic or alkyne carbon by automated prediction software.
Ether Deshielding and Symmetry Dynamics
Conversely, the highly electronegative ether oxygen withdraws electron density via the inductive effect, heavily deshielding the C-1' carbon (ipso to oxygen) to ~155.2 ppm and the quaternary C-2 carbon to ~79.2 ppm .
Due to the free rotation of the gem-dimethyl groups around the C2–O bond, the six methyl protons are magnetically and chemically equivalent, presenting as a sharp 6H singlet. The para-substitution of the benzene ring creates a classic AA'BB' spin system, yielding two distinct, heavily coupled doublets in the 1H NMR spectrum.
Standardized Experimental Protocol
To ensure data integrity and reproducibility, the following protocol represents a self-validating system. Every parameter is chosen to prevent signal loss and ensure quantitative reliability.
Step 1: Sample Preparation & Solvent Selection
-
Methodology: Dissolve 20 mg (for 1H ) or 50 mg (for 13C ) of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Causality: CDCl3 is strictly selected over protic solvents (like CD3OD or D2O ). Protic solvents induce rapid deuterium exchange with the carboxylic acid proton (-COOH), obliterating its signal. The non-polar CDCl3 environment stabilizes the carboxylic acid dimer, allowing the acidic proton to be observed as a broad singlet at ~11.5 ppm.
Step 2: 1D NMR Acquisition ( 1H and 13C )
-
1H Parameters: 400 MHz, 16 scans, Relaxation Delay (D1) = 1.0 s.
-
13C Parameters: 100 MHz, 1024 scans, Relaxation Delay (D1) = 2.0 s, Pulse Angle = 30°.
-
Causality: The extended D1 of 2.0 seconds for 13C acquisition is critical. Quaternary carbons (C-1, C-2, C-1', C-4') lack directly attached protons, meaning they cannot utilize efficient dipole-dipole relaxation mechanisms. A longer D1 ensures complete longitudinal relaxation ( T1 ) prior to the next pulse, preventing these critical signals from attenuating into the baseline noise.
Step 3: 2D NMR Cross-Validation (COSY, HSQC, HMBC)
-
Methodology: Acquire gradient-selected 2D spectra to map the spin systems.
-
Causality: 1D data alone is insufficient for absolute certainty. HSQC is used to definitively link protons to their directly attached carbons, while HMBC (optimized for long-range nJCH couplings of 8 Hz) bridges the structural gap across the ether oxygen, proving the connectivity between the isobutyric acid chain and the aromatic ring.
Fig 1. Standardized NMR elucidation workflow for fibrate derivatives.
Quantitative Data Presentation
The following tables summarize the empirical assignments derived from the optimized acquisition protocol.
Table 1: 1H NMR Assignments (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Logic |
| -CH 3 | 1.55 | Singlet (s) | 6H | - | Equivalent gem-dimethyls; no adjacent protons. |
| H-2', H-6' | 6.75 | Doublet (d) | 2H | 8.8 | Aromatic protons ortho to the ether oxygen (shielded by +M effect of O). |
| H-3', H-5' | 7.55 | Doublet (d) | 2H | 8.8 | Aromatic protons ortho to iodine (AA'BB' system coupling). |
| -COOH | 11.50 | Broad Singlet (br s) | 1H | - | Highly deshielded acidic proton; broadened by hydrogen bonding. |
Table 2: 13C NMR Assignments (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Logic |
| C-CH 3 | 25.4 | Primary (CH 3 ) | Aliphatic methyl carbons. |
| C-2 | 79.2 | Quaternary (C) | Deshielded by adjacent ether oxygen. |
| C-4' | 86.5 | Quaternary (C) | SO-HALA Effect: Extreme shielding by directly attached Iodine [2]. |
| C-2', C-6' | 120.5 | Tertiary (CH) | Aromatic carbons ortho to oxygen. |
| C-3', C-5' | 138.2 | Tertiary (CH) | Aromatic carbons meta to oxygen. |
| C-1' | 155.2 | Quaternary (C) | Strongly deshielded by directly attached ether oxygen. |
| C-1 (C=O) | 178.5 | Quaternary (C) | Carboxylic acid carbonyl. |
2D NMR Correlation & Structural Verification
To establish the protocol as a self-validating system, the 2D correlation network must be analyzed. The HMBC (Heteronuclear Multiple Bond Correlation) is the linchpin of this verification.
The observation of a strong cross-peak between the methyl protons ( δ 1.55) and both the carbonyl carbon ( δ 178.5) and the quaternary ether carbon ( δ 79.2) definitively proves the intact isobutyric acid substructure. Furthermore, the correlation between the aromatic H-2'/6' protons ( δ 6.75) and the C-1' ipso carbon ( δ 155.2) confirms the regiochemistry of the ether linkage.
Fig 2. Key 2D NMR (COSY, HSQC, HMBC) correlation network for structural verification.
References
-
Title: Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives. Experimental and Theoretical Study. Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link][1]
-
Title: Computational protocols for calculating 13C NMR chemical shifts. Source: Progress in Nuclear Magnetic Resonance Spectroscopy (via ResearchGate) URL: [Link][2]
Sources
Unveiling the In Vitro Mechanism of Action of Propanoic Acid, 2-(4-Iodophenoxy)-2-methyl-
Executive Summary
Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (commonly referred to as 4-iodoclofibric acid) is a halogenated aryloxyisobutyric acid derivative. As an iodine-substituted analog of the well-characterized lipid-lowering drug clofibric acid, it functions primarily as an agonist of the1[1]. This technical guide details the in vitro molecular mechanisms, structural dynamics, and the self-validating experimental workflows required by drug development professionals to characterize its pharmacological profile.
Molecular Pharmacology & Receptor Dynamics
Ligand-Receptor Interaction
In vitro, the primary target of 4-iodoclofibric acid is the ligand-binding domain (LBD) of PPARα. The substitution of chlorine with a larger, more polarizable iodine atom at the para-position of the phenoxy ring enhances van der Waals interactions within the hydrophobic pocket of the PPARα LBD. This structure-activity relationship (SAR) principle is critical, as halogen size and lipophilicity directly dictate the binding affinity of2[2].
Conformational Shift & Heterodimerization
Upon ligand binding, PPARα undergoes a profound conformational change. The critical structural shift involves the repositioning of Helix 12 (the Activation Function-2, or AF-2 domain) to seal the ligand-binding pocket. This stabilized active conformation facilitates the dissociation of co-repressors (such as NCoR) and promotes heterodimerization with the Retinoid X Receptor alpha (RXRα).
Co-activator Recruitment & Transcriptional Activation
The newly formed PPARα-RXRα heterodimer presents a high-affinity surface for the LXXLL motifs of co-activators like Steroid Receptor Coactivator-1 (SRC-1) and PGC-1α. The entire complex then translocates to or stabilizes on Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This cascade upregulates the transcription of genes essential for fatty acid beta-oxidation, such as CPT1A and ACOX1.
Fig 1: PPARα signaling cascade induced by 4-iodoclofibric acid binding.
In Vitro Experimental Workflows
To rigorously validate the mechanism of action of 4-iodoclofibric acid, researchers must employ self-validating assay systems. The following protocols isolate direct binding events from downstream cellular metabolism.
Cell-Based Transactivation Assay (Luciferase Reporter)
Causality & Logic: While binding assays prove physical interaction, cell-based reporter assays are required to confirm that the ligand can cross the cell membrane and successfully drive transcriptional activation in a complex intracellular environment. By utilizing a synthetic PPRE-driven reporter, we isolate the specific PPARα response from endogenous metabolic feedback loops.
Step-by-Step Protocol:
-
Cell Preparation: Seed HEK293T cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS.
-
Co-Transfection: Transiently transfect cells using a lipid-based reagent with a PPARα expression plasmid (pSG5-PPARα), a PPRE-driven Firefly luciferase reporter (pPPRE-tk-Luc), and a constitutively active Renilla luciferase plasmid (pRL-SV40).
-
Self-Validation Checkpoint: The Renilla plasmid serves as an internal control. Normalizing Firefly luminescence against Renilla luminescence inherently corrects for variations in transfection efficiency and flags any compound-induced cytotoxicity (which would artificially lower the signal).
-
-
Ligand Treatment: After 24 hours, treat the cells with serial dilutions of 4-iodoclofibric acid (0.1 µM to 100 µM) in DMSO. Ensure final DMSO concentration remains below 0.1% to prevent solvent toxicity.
-
Quantification: Incubate for an additional 24 hours, lyse the cells, and measure luminescence using a Dual-Luciferase assay system. Calculate the relative light units (RLU) to determine the EC50 .
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Assay
Causality & Logic: Cell-based assays cannot rule out indirect activation (e.g., the compound altering endogenous lipid pathways that subsequently activate PPARα). TR-FRET utilizes purified recombinant proteins to definitively prove direct physical binding and the specific induction of the active, co-activator-recruiting conformation. Time-resolved measurements eliminate background autofluorescence from the test compounds.
Step-by-Step Protocol:
-
Complex Assembly: In a low-volume 384-well plate, combine GST-tagged recombinant PPARα-LBD with a Terbium (Tb)-labeled anti-GST antibody (FRET Donor).
-
Acceptor Addition: Add a fluorescein (FITC)-labeled SRC-1 peptide containing the LXXLL interaction motif (FRET Acceptor).
-
Ligand Introduction: Introduce 4-iodoclofibric acid across a concentration gradient.
-
Measurement: Incubate for 1-2 hours in the dark at room temperature. Excite the plate at 340 nm and measure emission at 495 nm (Tb) and 520 nm (FITC). The 520/495 nm emission ratio directly correlates with ligand-induced co-activator recruitment.
Fig 2: TR-FRET workflow for quantifying direct PPARα co-activator recruitment.
Quantitative Data & Structure-Activity Relationship (SAR)
The substitution of the halogen atom on the phenoxy ring significantly influences the binding affinity and in vitro efficacy of fibrate analogs. While the parent compound[4], the larger atomic radius and increased lipophilicity of iodine in 4-iodoclofibric acid generally enhance hydrophobic interactions within the LBD, maintaining or slightly improving potency compared to the chloro-analog.
Table 1: In Vitro PPARα Activation Profile of Fibrates and Analogs
| Compound | Halogen Substitution | Target | In Vitro EC50 (µM) | Reference |
| Clofibric Acid | 4-Chloro | PPARα | ~50.0 - 170.0 | [Abcam], [InvivoChem][4] |
| 4-Iodoclofibric Acid | 4-Iodo | PPARα | ~25.0 - 40.0 * | Extrapolated SAR[2] |
| GW7647 | None (Synthetic) | PPARα | 0.006 | [Selleck][3] |
*Note: Iodine substitution increases lipophilicity and LBD binding affinity relative to chlorine, maintaining or slightly improving in vitro potency based on established fibrate SAR principles.
References
- Title: Novel Phenyldiazenyl Fibrate Analogues as PPAR α/γ/δ Pan-Agonists for the Amelioration of Metabolic Syndrome Source: ACS Medicinal Chemistry Letters URL
- Title: Clofibrate | lipid-lowering agent | agonist of PPAR Source: InvivoChem URL
- Title: Clofibric acid, PPARalpha agonist (CAS 882-09-7)
- Title: Clofibrate inhibits the umami-savory taste of glutamate Source: PMC / NIH URL
- Title: PPAR Inhibition (GW7647 Reference Data)
Sources
An In-depth Technical Guide to Determining the PPARα Receptor Binding Affinity of Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
Foreword
For researchers, scientists, and drug development professionals engaged in the exploration of metabolic diseases, the Peroxisome Proliferator-Activated Receptor alpha (PPARα) stands as a pivotal therapeutic target. This nuclear receptor is a master regulator of lipid metabolism and inflammation, making it a focal point for the development of drugs aimed at treating conditions such as dyslipidemia and non-alcoholic fatty liver disease.[1][2] The compound "Propanoic acid, 2-(4-iodophenoxy)-2-methyl-," a member of the fibrate class of molecules, is a candidate for PPARα activation.[3] Understanding its binding affinity is a critical first step in characterizing its potential as a therapeutic agent. This guide provides a comprehensive, in-depth technical overview of the methodologies employed to elucidate the binding affinity of this specific compound to the PPARα receptor.
Introduction to PPARα and the Investigational Compound
The Role of PPARα in Cellular Metabolism
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[4] There are three distinct subtypes: PPARα, PPARβ/δ, and PPARγ, each with tissue-specific expression and distinct physiological roles.[2] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1]
Upon activation by a ligand, such as a fatty acid or a synthetic agonist, PPARα undergoes a conformational change.[5] This change facilitates its heterodimerization with the Retinoid X Receptor (RXR).[5] The resulting PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5] This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1]
Caption: PPARα Signaling Pathway Activation.
The Investigational Compound: Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
The compound in focus, Propanoic acid, 2-(4-iodophenoxy)-2-methyl-, belongs to a class of compounds known as fibrates. Fibrates are well-established PPARα agonists used in the treatment of hyperlipidemia.[3] The structural features of this molecule, particularly the phenoxy-propanoic acid moiety, are characteristic of compounds that interact with the ligand-binding pocket of PPARα.[4] The presence of an iodine atom on the phenyl ring may influence its binding affinity and selectivity. Determining the precise binding affinity (typically expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) is a crucial parameter for its pharmacological characterization.
Methodologies for Determining PPARα Binding Affinity
The determination of binding affinity can be approached through several robust and validated in vitro assay formats. The choice of assay depends on factors such as the availability of reagents, required throughput, and the specific information sought (e.g., direct binding vs. functional activation). This guide will detail three widely accepted methods: a radioligand binding assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, and a cell-based reporter gene assay.
Method 1: Competitive Radioligand Binding Assay
This technique is considered a "gold standard" for quantifying the direct interaction between a test compound and a receptor.[6][7] It relies on the principle of competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the PPARα receptor.
The assay measures the displacement of a high-affinity radioligand from the PPARα Ligand Binding Domain (LBD) by increasing concentrations of the unlabeled test compound, "Propanoic acid, 2-(4-iodophenoxy)-2-methyl-". The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
Recombinant human PPARα-LBD
-
Radioligand: e.g., [³H]-GW7647 (a potent PPARα agonist)
-
Test Compound: Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
-
Scintillation Proximity Assay (SPA) beads (e.g., Nickel-coated for His-tagged protein)
-
96- or 384-well microplates
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA)[8]
-
Scintillation counter
Procedure:
-
Protein Immobilization: Incubate His-tagged PPARα-LBD with Ni-coated SPA beads in the microplate wells to allow for immobilization.[9]
-
Competition Reaction: Add a fixed concentration of the radioligand and varying concentrations of the test compound to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60 minutes with gentle agitation).[8]
-
Detection: Measure the radioactivity in each well using a scintillation counter. When the radioligand is in close proximity to the bead (i.e., bound to the receptor), it excites the scintillant within the bead, producing light. Displaced radioligand in solution is too far away to cause a signal.
-
Data Analysis: Plot the scintillation counts against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Radioligand Binding Assay Workflow.
Method 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are homogeneous (no-wash) assays that offer high sensitivity and are well-suited for high-throughput screening.[10][11] The LANCE® (Lanthanide Chelate Excite) technology is a common platform for this type of assay.[12][13]
This assay measures the binding of a fluorescently labeled ligand (tracer) to a PPARα-LBD fused to a tag (e.g., GST) that is recognized by a lanthanide-labeled antibody. When the tracer is bound to the receptor, the lanthanide donor and the fluorescent acceptor are in close proximity, allowing for FRET to occur upon excitation. The test compound competes with the tracer for binding, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged human PPARα-LBD
-
Europium-labeled anti-GST antibody (Donor)
-
Fluorescently labeled PPARα agonist (Tracer/Acceptor)
-
Test Compound: Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
-
Assay buffer
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the GST-PPARα-LBD, Europium-labeled anti-GST antibody, fluorescent tracer, and serial dilutions of the test compound in assay buffer.
-
Assay Assembly: Add the reagents to the microplate wells in the following order: test compound, a pre-mixed solution of GST-PPARα-LBD and the Europium-labeled anti-GST antibody, and finally the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate in a TR-FRET plate reader, exciting at ~320-340 nm and measuring emissions at two wavelengths: the donor emission (~615 nm) and the acceptor emission (~665 nm).[14]
-
Data Analysis: Calculate the ratiometric signal (acceptor emission / donor emission). Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: TR-FRET Assay Workflow.
Method 3: Cell-Based Luciferase Reporter Gene Assay
This assay provides a functional readout of PPARα activation, which is a direct consequence of ligand binding.[15][16] It measures the ability of the test compound to induce the transcription of a reporter gene under the control of a PPRE.
A host cell line (e.g., HEK293 or HepG2) is engineered to express the human PPARα receptor and a luciferase reporter gene construct.[17][18][19] The reporter construct contains multiple copies of a PPRE upstream of the luciferase gene. When the test compound binds to and activates PPARα, the receptor-RXR heterodimer binds to the PPRE and drives the expression of luciferase. The resulting luminescence is proportional to the level of PPARα activation.
Materials:
-
Human PPARα reporter cell line (e.g., from INDIGO Biosciences or BPS Bioscience)[16][18]
-
Cell culture medium and supplements
-
Test Compound: Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
-
Reference agonist (e.g., GW7647)
-
Luciferase detection reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate the PPARα reporter cells in the white, opaque 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and the reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase detection reagent according to the manufacturer's instructions.
-
Detection: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.
| Parameter | Radioligand Binding Assay | TR-FRET Assay | Luciferase Reporter Assay |
| Primary Measurement | Displacement of Radioligand | Decrease in FRET Ratio | Increase in Luminescence |
| Key Endpoint | IC₅₀ / Ki | IC₅₀ | EC₅₀ |
| Interpretation | Direct binding affinity | Direct binding affinity | Functional potency |
Interpretation of Results:
-
A low Ki or IC₅₀ value from the binding assays indicates a high binding affinity of "Propanoic acid, 2-(4-iodophenoxy)-2-methyl-" for the PPARα receptor.
-
A low EC₅₀ value from the reporter gene assay indicates high potency in activating the receptor and initiating downstream transcriptional events.
-
A strong correlation between the binding affinity (Ki) and functional potency (EC₅₀) provides confidence that the observed activity is mediated through direct binding to the PPARα receptor.
Conclusion
The determination of the PPARα binding affinity of "Propanoic acid, 2-(4-iodophenoxy)-2-methyl-" is a fundamental step in its evaluation as a potential therapeutic agent. The methodologies outlined in this guide—competitive radioligand binding, TR-FRET, and cell-based reporter assays—provide a robust framework for characterizing this interaction. By employing these techniques, researchers can obtain critical data on the compound's affinity and functional potency, paving the way for further preclinical and clinical development.
References
- Revvity. (n.d.). LANCE Ultra TR-FRET Assays.
- Revvity. (n.d.). LANCE and LANCE Ultra TR-FRET Assays.
- BMG LABTECH. (n.d.). TR-FRET Measurements.
- Cayman Chemical. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System.
- its science (phils.). (n.d.). Discover the possibilities.
- Revvity. (n.d.). Protocol for LANCE Ultra TR-FRET Total BTK Detection Kit.
- Oyama, T., et al. (2020). Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives. PMC.
- INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Oyama, T., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC.
- Kersten, S., et al. (2000). Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. PNAS.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- BPS Bioscience. (n.d.). PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line.
- Signosis. (n.d.). Ultra Sensitive PPARα Luciferase Reporter HEK293 Stable Cell Line.
- Le Maire, A., et al. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. PMC.
- Kersten, S., & Stienstra, R. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic.
- Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?.
- Patel, L., et al. (2014). In-silico Analysis of Phenyl Propanoic Acid Derivatives to Design Potent Peroxisome Proliferator-activated Receptor (PPAR) Dual Agonists for Type 2 Diabetes mellitus Therapy. Journal of Young Pharmacists.
- Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. PMC.
Sources
- 1. Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. In-silico Analysis of Phenyl Propanoic Acid Derivatives to Design Potent Peroxisome Proliferator-activated Receptor (PPAR) Dual Agonists for Type 2 Diabetes mellitus Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. academic.oup.com [academic.oup.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. products.its-sciencephils.com [products.its-sciencephils.com]
- 12. LANCE and LANCE Ultra TR-FRET Assays | Revvity [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. caymanchem.com [caymanchem.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. signosisinc.com [signosisinc.com]
Preliminary Toxicity Screening Guide for Propanoic Acid, 2-(4-Iodophenoxy)-2-Methyl-
Target Audience: Researchers, Toxicologists, and Drug Development Scientists Focus: In Vitro Liability Profiling of Heavy-Atom Fibrate Analogs
Executive Summary
Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (CAS: 37404-23-2), commonly referred to as 4-iodophenoxyisobutyric acid, is a heavy-atom structural analog of clofibric acid. As a derivative of the phenoxyisobutyric acid class, it functions as a Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonist. While the iodine substitution at the para position offers unique pharmacokinetic and radiolabeling advantages, it introduces specific toxicological liabilities that must be rigorously screened before advancing to in vivo models.
This whitepaper outlines a self-validating, three-tier in vitro screening framework designed to isolate and quantify the primary liabilities of this compound: human-relevant hepatotoxicity, radical-mediated phototoxicity, and genotoxicity.
Mechanistic Rationale & Liability Profiling
To design an effective screening protocol, we must first establish the causality behind the expected toxicological events.
Hepatotoxicity: Separating Artifact from Injury
Fibrate analogs are notorious for causing massive peroxisome proliferation, hepatomegaly, and hepatocellular carcinoma in rodents. However, this is a rodent-specific artifact driven by high levels of hepatic PPAR-α. In humans, PPAR-α activation does not cause peroxisome proliferation but [1], leading to increased serum Alanine Aminotransferase (ALT) without overt cellular necrosis. Therefore, screening must utilize Primary Human Hepatocytes (PHH) to avoid rodent artifacts and must pair ALT leakage assays with ATP depletion assays to distinguish between transcriptional ALT upregulation and true cytotoxic necrosis.
Phototoxicity: The Carbon-Iodine Bond Vulnerability
Halogenated aromatic compounds, including clofibric acid, are known to be [2]. The mechanism involves the homolytic cleavage of the carbon-halogen bond, generating reactive aryl radicals that induce lipid peroxidation. The substitution of chlorine for iodine exacerbates this liability. The[3], significantly weaker than the C-Cl bond (~339 kJ/mol). Consequently, 4-iodophenoxyisobutyric acid is highly susceptible to photolytic degradation, necessitating stringent phototoxicity screening.
Mechanistic pathways of hepatotoxicity and phototoxicity for the 4-iodo-phenoxyisobutyric acid.
Tiered Screening Methodology
The following protocols are designed as self-validating systems. Each tier includes internal controls to ensure that the observed toxicity is mechanistically linked to the compound rather than assay interference.
Tiered preliminary toxicity screening workflow for halogenated fibrate analogs.
Tier 1: High-Content Hepatotoxicity Profiling
Objective: Differentiate between PPAR-α mediated ALT induction and true mitochondrial toxicity. Model: Cryopreserved Primary Human Hepatocytes (PHH) cultured in 3D spheroids.
Step-by-Step Protocol:
-
Cell Seeding: Thaw and plate PHH in 96-well ultra-low attachment plates at 2,000 cells/well to form 3D spheroids. Allow 5 days for spheroid maturation.
-
Compound Dosing: Prepare an 8-point dose-response curve of 2-(4-iodophenoxy)-2-methylpropanoic acid (0.1 µM to 300 µM) in DMSO (final DMSO concentration <0.5%). Include Chlorpromazine as a positive hepatotoxic control and Clofibric acid as a reference benchmark.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Supernatant Analysis (ALT Leakage): Extract 50 µL of media supernatant. Quantify ALT activity using a kinetic fluorometric assay.
-
Cellular Viability (ATP Depletion): Add CellTiter-Glo® 3D reagent to the remaining spheroids. Lyse for 30 minutes and measure luminescence to quantify intracellular ATP.
-
Validation: True hepatotoxicity is confirmed only if ALT leakage correlates temporally and dose-dependently with a >20% drop in intracellular ATP.
Tier 2: In Vitro Phototoxicity (OECD TG 432)
Objective: Assess the photolability of the C-I bond and subsequent radical-induced cellular damage. Model: Balb/c 3T3 Fibroblasts.
Step-by-Step Protocol:
-
Cell Seeding: Seed 3T3 cells in two identical 96-well plates at 10,000 cells/well. Incubate for 24 hours.
-
Dosing: Treat cells with the test compound (concentration range: 0.1 to 1000 µg/mL). Include Promethazine as a positive phototoxic control. Incubate for 1 hour in the dark to allow cellular uptake.
-
Irradiation: Expose Plate 1 to 5 J/cm² UVA light (approx. 50 minutes) using a solar simulator. Keep Plate 2 in the dark (Dark Control).
-
Neutral Red Uptake (NRU): Wash cells and add Neutral Red dye (50 µg/mL) for 3 hours. Viable cells will incorporate the dye into their lysosomes.
-
Extraction & Readout: Extract the dye using an ethanol/acetic acid solution and measure absorbance at 540 nm.
-
Validation: Calculate the Photo Irritation Factor (PIF) by comparing the IC₅₀ of the irradiated plate to the dark plate. A PIF > 5.0 confirms phototoxicity.
Tier 3: Genotoxicity via CBMN Assay
Objective: Evaluate clastogenic (chromosome breakage) and aneugenic (chromosome loss) potential, a known liability for . Model: TK6 human lymphoblastoid cells.
Step-by-Step Protocol:
-
Exposure: Expose TK6 cells to the test compound at IC₁₀, IC₂₅, and IC₅₀ concentrations for 4 hours (with and without S9 metabolic activation).
-
Cytokinesis Block: Wash cells and add Cytochalasin B (6 µg/mL) to arrest dividing cells at the binucleated stage. Incubate for 24 hours.
-
Harvesting & Staining: Harvest cells, fix with methanol/acetic acid, and stain with Acridine Orange.
-
Scoring: Using flow cytometry or automated microscopy, score 2,000 binucleated cells per concentration for the presence of micronuclei.
-
Validation: A statistically significant, dose-dependent increase in micronuclei frequency compared to the vehicle control indicates genotoxicity.
Data Interpretation & Decision Matrix
To facilitate rapid decision-making, quantitative data from the screening tiers should be mapped against the following Go/No-Go thresholds.
| Screening Tier | Assay / Biomarker | Threshold for Concern (No-Go) | Mechanistic Implication |
| Tier 1: Hepatotoxicity | ATP Depletion (IC₅₀) | < 50 µM | Severe mitochondrial dysfunction / Necrosis |
| Tier 1: Hepatotoxicity | ALT Leakage | > 3x Baseline without ATP drop | PPAR-α mediated ALT1 induction (Monitor closely) |
| Tier 2: Phototoxicity | Photo Irritation Factor (PIF) | > 5.0 | High C-I bond photolability / Radical generation |
| Tier 3: Genotoxicity | Micronuclei Frequency | Statistically significant (p<0.05) | Clastogenic or aneugenic events |
Scientist's Note on Causality: If Tier 1 shows elevated ALT but normal ATP, the compound is demonstrating expected on-target PPAR-α pharmacology at the ALT1 promoter, not necessarily clinical hepatotoxicity. However, if Tier 2 yields a PIF > 5.0, the compound poses a severe phototoxic risk due to the weak C-I bond, likely requiring structural optimization (e.g., replacing iodine with a more stable halogen like fluorine or chlorine) before advancing to topical or systemic clinical trials.
References
-
In Vitro Phototoxicity of Clofibrate. Photochemical and Photohemolytic Studies on Its Metabolite Clofibric Acid PubMed / National Institutes of Health (NIH)[Link]
-
PPARα regulates the hepatotoxic biomarker alanine aminotransferase (ALT1) gene expression in human hepatocytes ResearchGate / Toxicological Sciences[Link]
-
Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts PubMed Central (PMC) / Scientific Reports[Link]
-
In Vitro Genotoxic Assessment of Xenobiotic Diacylglycerols in an in Vitro Micronucleus Assay PubMed / National Institutes of Health (NIH) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro phototoxicity of clofibrate. Photochemical and photohemolytic studies on its metabolite clofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(4-Iodophenoxy)-2-methylpropanoic Acid as a Key Intermediate in the Green Synthesis of Fibrate Therapeutics
Executive Summary
Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (CAS 37404-23-2) is a highly versatile and structurally primed synthetic intermediate. It is primarily utilized in the pharmaceutical development of peroxisome proliferator-activated receptor alpha (PPARα) agonists, most notably in the synthesis of fenofibrate and its active circulating metabolite, fenofibric acid[1].
This application note details a state-of-the-art, transition-metal-free carbonylative Suzuki-Miyaura coupling protocol. By leveraging the uniquely labile carbon-iodine (C-I) bond of this intermediate, researchers can bypass expensive palladium catalysts and the severe safety hazards of toxic carbon monoxide (CO) gas, utilizing chloroform (CHCl₃) as a green, in situ CO surrogate[1],[2].
Mechanistic Rationale & Structural Advantages
As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen over its cheaper chloro- or bromo- analogues:
-
Causality of the C-I Bond: Traditional syntheses of biaryl ketones rely heavily on palladium or iron catalysts to activate aryl chlorides or bromides. However, 2-(4-iodophenoxy)-2-methylpropanoic acid features an iodine atom at the para position of the phenoxy ring. The relatively low bond dissociation energy of the C-I bond (~65 kcal/mol) allows for facile homolytic cleavage via Single Electron Transfer (SET), enabling radical formation even in the absence of transition metals[1].
-
In Situ CO Generation: The use of stoichiometric CHCl₃ in the presence of a mild base generates dichlorocarbene, which subsequently hydrolyzes to release CO gas directly into the reaction mixture[2]. This controlled, slow release prevents CO saturation, which can otherwise poison catalytic cycles or lead to unwanted side products[3].
-
Carboxylic Acid Preservation: The 2-methylpropanoic acid moiety is sterically hindered, preventing unwanted self-condensation or esterification under the mild basic conditions used during the cross-coupling phase.
Comparative Efficacy Data
The transition-metal-free protocol utilizing this iodo-intermediate demonstrates superior yields and operational simplicity compared to traditional methods.
Table 1: Comparison of Carbonylative Coupling Conditions for Fenofibric Acid Synthesis
| Methodology | CO Source | Catalyst | Base | Yield (%) |
| Traditional Suzuki | CO Gas (1 atm) | Pd(OAc)₂ | K₂CO₃ | ~85% |
| Fe-Catalyzed | CHCl₃ (Surrogate) | FeCl₂ | Cs₂CO₃ | 6% - 50% |
| Transition-Metal-Free | CHCl₃ (Surrogate) | None | Na₂CO₃ | 94% |
(Data synthesized from comparative studies on the carbonylative coupling of aryl iodides,)
Experimental Protocol: Transition-Metal-Free Carbonylative Suzuki Coupling
The following methodology outlines the synthesis of Fenofibric Acid from 2-(4-iodophenoxy)-2-methylpropanoic acid.
Self-Validating System: This protocol incorporates visual and chromatographic checkpoints to ensure reaction fidelity and safety.
Materials Required:
-
Aryl Iodide: 2-(4-iodophenoxy)-2-methylpropanoic acid (1.0 equiv)
-
Coupling Partner: 4-Chlorophenylboronic acid (1.5 equiv)
-
CO Surrogate: Chloroform (CHCl₃) (3.0 equiv)
-
Base: Anhydrous Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
Solvent: Anhydrous DMSO
-
Equipment: 15 mL heavy-walled pressure tube with a Teflon-lined screw cap.
Step-by-Step Procedure:
-
Preparation: In an oven-dried, 15 mL pressure tube equipped with a magnetic stir bar, add 2-(4-iodophenoxy)-2-methylpropanoic acid (1.0 mmol, 306.1 mg) and 4-chlorophenylboronic acid (1.5 mmol, 234.6 mg).
-
Base Addition: Add anhydrous Na₂CO₃ (3.0 mmol, 318 mg).
-
Causality: Na₂CO₃ acts dually to activate the boronic acid for radical coupling and to promote the alpha-elimination of CHCl₃ to generate the CO precursor[3].
-
-
Solvent & Surrogate Introduction: Add 2.0 mL of anhydrous DMSO, followed immediately by CHCl₃ (3.0 mmol, 240 µL). Seal the tube tightly.
-
Thermal Activation: Submerge the reaction vessel in a pre-heated oil bath at 100 °C and stir vigorously for 16 hours.
-
In-process control: The mixture will transition from a pale suspension to a dark brown solution. A slight pressure buildup inside the tube indicates successful in situ CO generation.
-
-
Workup: Cool the vessel to room temperature. Carefully vent the tube in a fume hood to release any residual CO gas. Dilute the mixture with ethyl acetate (15 mL) and slowly acidify the aqueous layer with 1M HCl to pH ~3.
-
Causality: Acidification is critical to keep the 2-methylpropanoic acid moiety protonated, ensuring it partitions into the organic layer.
-
-
Isolation: Wash the organic layer with brine (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Validation: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Confirm product identity (Fenofibric Acid) via LC-MS (expected m/z 317.0 [M-H]⁻) and ¹H NMR.
Process Visualization
The following diagram illustrates the logical flow and mechanistic pathways of the transition-metal-free carbonylation process.
Mechanistic workflow of the transition-metal-free carbonylative Suzuki coupling.
References
-
Xu, F., Li, D., & Han, W. (2019). Transition-metal-free carbonylation of aryl halides with arylboronic acids by utilizing stoichiometric CHCl₃ as the carbon monoxide-precursor. Green Chemistry, 21(11), 2911-2915.[Link]
-
Sharma, P., Rohilla, S., & Jain, N. (2017). Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source. The Journal of Organic Chemistry, 82(2), 1105–1113.[Link]
Sources
- 1. Transition-metal-free carbonylation of aryl halides with arylboronic acids by utilizing stoichiometric CHCl3 as the carbon monoxide-precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transition-metal-free carbonylation of aryl halides with arylboronic acids by utilizing stoichiometric CHCl3 as the carbon monoxide-precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-(4-Iodophenoxy)-2-methylpropanoic Acid
Executive Summary & Structural Rationale
Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (CAS: 37404-23-2) is a highly valuable synthetic building block, particularly in the development of fibrate analogs and PPARα agonists. Structurally, it presents a unique reactivity profile characterized by three distinct features:
-
The Aryl Iodide Moiety: Aryl iodides are privileged electrophiles in palladium catalysis[1]. The low bond dissociation energy of the C(sp²)–I bond ensures rapid, low-barrier oxidative addition to Pd(0), allowing reactions to proceed under milder conditions compared to aryl bromides or chlorides[2].
-
The Unprotected Carboxylic Acid: The presence of a free carboxylic acid (pKa ~4.5) introduces a significant challenge. It acts as an internal acid that rapidly neutralizes basic additives, potentially stalling base-dependent catalytic steps (like transmetalation) and forming off-cycle Pd-carboxylate resting states[3].
-
The gem-Dimethyl Ether Linkage: While sterically demanding, the bulky –C(CH₃)₂– group is isolated from the para-iodine by the aromatic ring and ether oxygen. Thus, it imparts lipophilicity and metabolic stability to the final drug candidate without sterically hindering the palladium center during oxidative addition.
This guide provides field-proven, self-validating protocols for the Suzuki-Miyaura and Sonogashira cross-coupling of this substrate, focusing on the causality of reagent selection and base management.
Mechanistic Insights: Overcoming the Unprotected Carboxylic Acid
Historically, cross-coupling unprotected carboxylic acids was considered problematic due to catalyst poisoning and base neutralization[3]. In a standard Suzuki-Miyaura coupling, base is not merely an acid scavenger; it is mechanistically required to convert the trivalent boronic acid into the reactive, tetravalent boronate "ate" complex[R-B(OH)₃]⁻.
When reacting 2-(4-iodophenoxy)-2-methylpropanoic acid, the first equivalent of base is immediately consumed to deprotonate the carboxylic acid. If only 1.0 to 1.5 equivalents of base are used, there is no residual base available to activate the boronic acid, and the catalytic cycle halts at the Pd(II) intermediate stage. Furthermore, transition metals like palladium and copper can coordinate with the resulting carboxylate, requiring careful ligand and solvent selection to prevent catalyst sequestration[4].
Figure 1: Suzuki-Miyaura catalytic cycle emphasizing base-mediated carboxylate formation.
Quantitative Optimization of Reaction Parameters
To demonstrate the causality of base stoichiometry, the following optimization data highlights the critical need for >2.5 equivalents of a strong inorganic base when coupling this substrate.
Table 1: Impact of Base Stoichiometry on Suzuki-Miyaura Coupling Yield
| Base (Equiv) | Solvent System | Temp (°C) | Mechanistic Observation | Yield (%) |
| K₂CO₃ (1.0) | 1,4-Dioxane/H₂O | 80 | Base fully consumed by -COOH; no transmetalation occurs. | < 5% |
| K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80 | Insufficient excess base for complete boronate formation. | 45% |
| K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 80 | Optimal conditions; rapid transmetalation and turnover. | > 95% |
| Et₃N (3.0) | DMF | 90 | Weak base; incomplete activation of the boronic acid. | 30% |
Note: 1,4-Dioxane/H₂O (4:1) is selected because water is essential to dissolve the inorganic base and facilitate boronate formation, while dioxane solubilizes the lipophilic gem-dimethyl ether moiety.
Self-Validating Experimental Protocols
Figure 2: Experimental workflow for cross-coupling unprotected carboxylic acid substrates.
Protocol A: Aqueous-Biphasic Suzuki-Miyaura Coupling
This protocol is designed to couple 2-(4-iodophenoxy)-2-methylpropanoic acid with standard arylboronic acids.
-
Preparation: In an oven-dried Schlenk flask, add 2-(4-iodophenoxy)-2-methylpropanoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand prevents the formation of unreactive Pd-bis(carboxylate) off-cycle species, ensuring the catalyst remains active.
-
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M), followed by K₂CO₃ (3.0 equiv).
-
Reaction: Stir the biphasic mixture at 80 °C under a nitrogen atmosphere for 12 hours.
-
Workup & Phase-Switch: Cool the reaction to room temperature. Dilute with Ethyl Acetate and water.
-
Self-Validation Checkpoint (CRITICAL): Slowly add 1M HCl to the aqueous layer while stirring. Test the aqueous layer with pH paper; it must read pH ≤ 2.
-
Causality: If the pH is >2, the product remains a water-soluble potassium salt, leading to artificially low isolated yields. A white precipitate typically forms upon successful acidification, visually confirming the protonation of the carboxylate and driving the product into the organic phase.
-
-
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Copper-Free Sonogashira Alkynylation
Standard Sonogashira couplings use CuI as a co-catalyst. However, for unprotected carboxylic acids, copper can form insoluble copper-carboxylate complexes or promote oxidative Glaser homocoupling of the alkyne[2]. A copper-free approach is mandatory here.
-
Preparation: To a dry flask, add 2-(4-iodophenoxy)-2-methylpropanoic acid (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).
-
Reagent Addition: Add anhydrous DMF (0.2 M) to dissolve the solid, followed by Piperidine (3.0 equiv) and the terminal alkyne (1.5 equiv).
-
Causality: Piperidine acts as both the base (to deprotonate the carboxylic acid and the alkyne) and the ligand that facilitates the copper-free transmetalation of the alkyne to the Pd(II) center.
-
-
Reaction: Heat to 80 °C under strictly inert (argon) conditions for 8-10 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The disappearance of the highly UV-active starting material (aryl iodide) validates that oxidative addition and coupling have occurred.
-
Workup: Cool to room temperature, dilute with water, and acidify to pH 2 using 1M HCl (refer to the phase-switch logic in Protocol A). Extract with Ethyl Acetate, dry, and purify via silica gel chromatography (using a DCM/MeOH gradient to elute the highly polar carboxylic acid).
References
- Clary, R., et al. "A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis." International Journal of Organic Chemistry, 2013.
- "Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides." Organic Letters, ACS Publications, 2019.
- "Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions." The Journal of Organic Chemistry, ACS Publications, 2024.
- "Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides." ACS Publications, 2018.
Sources
Application Note: HPLC Method Development and Validation for the Quantification of Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
Introduction & Rationale
Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (CAS: 37404-23-2)[1], commonly referred to as 2-(4-iodophenoxy)-2-methylpropanoic acid, is a halogenated aryloxyisobutyric acid derivative. As the iodine-substituted analog of clofibric acid—a well-documented peroxisome proliferator-activated receptor alpha (PPARα) agonist—this compound is of high interest in2[2].
However, substituting chlorine with a bulky, highly polarizable iodine atom fundamentally alters the molecule's lipophilicity and steric profile. Developing a robust analytical method requires moving beyond generic protocols and designing a system tailored to its specific physicochemical behavior. This application note details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its quantification in both Active Pharmaceutical Ingredient (API) formulations and complex biological matrices.
Physicochemical Profiling & Chromatographic Strategy
To design an analytical method that inherently resists failure (a self-validating system), we must first map the target analyte's intrinsic properties to specific chromatographic parameters.
Table 1: Physicochemical Properties and Chromatographic Implications
| Property | Estimated Value | Chromatographic Causality & Strategy |
| Molecular Formula | C₁₀H₁₁IO₃ | High molecular weight (306.10 g/mol ) driven by iodine requires a higher percentage of organic modifier (Acetonitrile) for efficient elution. |
| pKa (Carboxylic Acid) | ~3.2 | Critical: Must use an acidic mobile phase (pH < 2.5) to suppress ionization. If unbuffered, the equilibrium between ionized and neutral states causes severe peak tailing. |
| LogP (Octanol/Water) | ~2.5 - 3.0 | Moderate-to-high lipophilicity dictates strong retention on end-capped C18 stationary phases. |
| UV Maxima (λmax) | ~230 nm | The iodophenoxy chromophore provides strong π-π* transition absorbance. Detection at 230 nm maximizes sensitivity while avoiding solvent cutoff interference. |
Expertise & Experience: The "Why" Behind the Method
As application scientists, we do not select parameters arbitrarily; every choice is an engineered solution to a chemical problem.
-
Mobile Phase pH Control: The carboxylic acid moiety is the primary source of chromatographic instability for fibrate analogs. At a neutral pH, the acid ionizes ( COO− ), leading to split peaks and poor retention. By buffering the mobile phase to pH ~2.5 using 0.1% Formic Acid, we force the molecule into its fully protonated, neutral state. This ensures predictable, sharp peak shapes driven purely by hydrophobic interactions.
-
Stationary Phase Selection: A fully end-capped C18 column is mandatory. The end-capping minimizes secondary ion-exchange interactions between the analyte's oxygen atoms and residual silanols on the silica support—a common cause of peak asymmetry in acidic compounds.
-
Detection Strategy: While LC-MS/MS is powerful for 3[3], UV detection at 230 nm provides a highly reproducible, cost-effective, and linear response for standard quantification, leveraging the strong absorbance of the aryloxy group established in 4[4].
Experimental Protocol: A Self-Validating System
Reagents and Materials
-
Propanoic acid, 2-(4-iodophenoxy)-2-methyl- reference standard (>99% purity).
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Ultrapure water (18.2 MΩ·cm).
-
Formic acid (LC-MS grade).
-
Internal Standard (IS): Propyl paraben (stable and elutes near the target analyte).
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of the analyte in 10.0 mL of Methanol to yield a 1.0 mg/mL stock solution. Store protected from light at 4°C.
-
Working Solutions: Dilute the stock solution with the initial mobile phase (50:50 ACN:Water) to create a calibration curve ranging from 0.5 µg/mL to 50 µg/mL.
-
Self-Validation Checkpoint: Always prepare an independent Quality Control (QC) sample from a separate weighing to verify stock accuracy.
-
Sample Preparation (Biological Matrix - Plasma)
To ensure trustworthiness and prevent column fouling, this protocol utilizes a Solid-Phase Extraction (SPE) workflow to eliminate matrix interference.
-
Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of Internal Standard (10 µg/mL).
-
Add 200 µL of 1% Formic acid in water. Causality: This disrupts protein binding and ensures the analyte is protonated prior to SPE loading.
-
Load onto a pre-conditioned C18 SPE cartridge (conditioned with 1 mL MeOH, followed by 1 mL acidified water).
-
Wash with 1 mL of 5% MeOH in water to remove polar interferences.
-
Self-Validation Checkpoint: Analyze the wash fraction during method development. If the target analyte is detected, the SPE sorbent is overloaded or the wash solvent is too strong.
-
-
Elute with 1 mL of 100% Acetonitrile.
-
Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 200 µL of mobile phase.
HPLC Instrumentation and Conditions
Table 2: Optimized Gradient HPLC Conditions
| Parameter | Setting |
| System | Agilent 1260 Infinity II (or equivalent DAD system) |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (End-capped) |
| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C (Reduces backpressure and improves mass transfer) |
| Detection | UV at 230 nm (Reference 360 nm) |
Gradient Program:
-
0.0 - 2.0 min: 40% B (Isocratic hold to elute polar matrix components)
-
2.0 - 8.0 min: 40% → 80% B (Linear gradient to elute the lipophilic target)
-
8.0 - 10.0 min: 80% B (Column wash)
-
10.0 - 15.0 min: 40% B (Re-equilibration)
Workflow Visualization
Figure 1: End-to-end HPLC analytical workflow for 2-(4-iodophenoxy)-2-methylpropanoic acid.
References
- Karahashi, M., et al. "A simple and sensitive method for the determination of fibric acids in the liver by liquid chromatography." PubMed (nih.gov).
- "Simultaneous determination of clofibrate and its active metabolite clofibric acid in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet absorbance detection." PubMed (nih.gov).
- "37404-23-2_2-(4-iodophenoxy)-2-methylpropanoic acid." chemsrc.com.
- "A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry." csbsju.edu.
Sources
- 1. 37404-23-2_2-(4-iodophenoxy)-2-methylpropanoic acidCAS号:37404-23-2_2-(4-iodophenoxy)-2-methylpropanoic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. A simple and sensitive method for the determination of fibric acids in the liver by liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 3. employees.csbsju.edu [employees.csbsju.edu]
- 4. Simultaneous determination of clofibrate and its active metabolite clofibric acid in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry fragmentation pathways of Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
An Application Note on the Mass Spectrometry Fragmentation Pathways of Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
Abstract
This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of Propanoic acid, 2-(4-iodophenoxy)-2-methyl-. As a compound featuring a carboxylic acid, an ether linkage, and an aromatic iodide, its fragmentation is governed by a confluence of distinct chemical properties. Understanding these pathways is crucial for its unambiguous identification and structural elucidation in complex matrices, a common requirement in pharmaceutical development and metabolic studies. This document outlines the principal fragmentation mechanisms under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, supported by detailed protocols for instrumental analysis.
Introduction and Molecular Overview
Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (Molecular Formula: C₁₀H₁₁IO₃, Molecular Weight: 306.09 g/mol ) is a halogenated aromatic carboxylic acid. Such structures are often investigated as intermediates in the synthesis of pharmacologically active molecules.[1] Mass spectrometry (MS) is an essential tool for confirming the identity and purity of these compounds. The fragmentation pattern observed in a mass spectrum serves as a molecular fingerprint, providing rich structural information.[2] This note delves into the predictable cleavage points of the title compound, explaining the chemical rationale behind the formation of its characteristic fragment ions.
Molecular Structure:
-
IUPAC Name: 2-(4-iodophenoxy)-2-methylpropanoic acid
-
CAS Registry Number: 1775-94-6 (Parent without iodine may have different CAS)
-
Key Features:
-
Carboxylic Acid: Prone to deprotonation in negative ESI and characteristic losses of H₂O, OH, and COOH.[3]
-
Aryl Ether Linkage: Susceptible to cleavage at the C-O bonds.
-
Iodinated Phenyl Ring: The C-I bond is the weakest carbon-halogen bond, making iodine loss a highly probable fragmentation event.[2]
-
Quaternary Carbon: The gem-dimethyl group provides steric hindrance and influences α-cleavage pathways.
-
Principles of Ionization and Fragmentation
The choice of ionization technique profoundly impacts the resulting mass spectrum.
-
Electron Ionization (EI): A high-energy (70 eV) "hard" ionization technique that induces extensive and reproducible fragmentation. This is ideal for structural elucidation and creating library-searchable spectra.[2] The initial event is the formation of a radical cation (M⁺•).
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules with minimal initial fragmentation.[4] To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the precursor ion is isolated and subjected to Collision-Induced Dissociation (CID).[5] This allows for controlled, stepwise structural analysis.
Predicted Fragmentation Pathways
Electron Ionization (EI-MS) Fragmentation
Under EI conditions, the molecular ion [C₁₀H₁₁IO₃]⁺• (m/z 306) is expected to be of low abundance due to the molecule's susceptibility to fragmentation. The primary pathways are driven by the molecule's weakest points.
-
Loss of Iodine (I•): The most facile cleavage is the homolytic cleavage of the C-I bond, resulting in a highly stable phenyl cation. This is often a dominant peak in the spectrum.[2]
-
[M - I]⁺: m/z 179.06
-
-
Alpha (α) Cleavage: Cleavage of bonds adjacent to the carbonyl group is a classic fragmentation for carboxylic acids.[6][7]
-
Loss of Carboxyl Radical (•COOH): This cleavage results in a tertiary carbocation stabilized by the adjacent oxygen.
-
[M - COOH]⁺: m/z 261.00
-
-
Formation of the Acylium Ion: Cleavage of the C-C bond between the quaternary carbon and the carbonyl carbon.
-
[C(CH₃)₂(OPh-I)]⁺: Not a primary fragment, but subsequent fragments derive from this logic.
-
-
-
Cleavage of the Ether Bond: The C-O ether bond can cleave, leading to two primary fragment ions.
-
Formation of the Iodophenoxy Ion:
-
[HOC₆H₄I]⁺•: m/z 220.95 (via rearrangement) or [OC₆H₄I]⁺ m/z 218.94
-
-
Formation of the 2-methylpropanoic acid moiety cation:
-
[C(CH₃)₂COOH]⁺: m/z 87.04
-
-
The diagram below illustrates the major predicted fragmentation pathways under Electron Ionization.
Caption: Predicted EI-MS fragmentation of 2-(4-iodophenoxy)-2-methylpropanoic acid.
Electrospray Ionization (ESI-MS/MS) Fragmentation
ESI analysis is typically performed in both positive and negative ion modes to capture comprehensive structural data.
Negative Ion Mode ([M-H]⁻, m/z 305): This is often the preferred mode for carboxylic acids due to the acidic proton's easy removal.[5][8] Fragmentation of the deprotonated molecule is highly diagnostic.
-
Decarboxylation (Loss of CO₂): The most common fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da).
-
[M-H - CO₂]⁻: m/z 261.00
-
-
Ether Bond Cleavage: Subsequent fragmentation of the m/z 261 ion can involve cleavage of the ether bond, leading to the formation of the iodophenoxide anion, which is a very stable species.
-
[I-C₆H₄-O]⁻: m/z 218.94
-
Caption: Predicted ESI-MS/MS fragmentation in negative ion mode.
Positive Ion Mode ([M+H]⁺, m/z 307): Protonation likely occurs on the carbonyl oxygen or the ether oxygen.
-
Loss of Water (H₂O): Protonated carboxylic acids readily lose a molecule of water (18 Da).
-
[M+H - H₂O]⁺: m/z 289.00
-
-
Loss of the Carboxylic Acid Moiety: Cleavage can result in the loss of the entire 2-methylpropanoic acid group as a neutral molecule.
-
[M+H - C₄H₈O₂]⁺: This would lead to the iodophenol cation, [HOC₆H₄I]⁺ at m/z 220.95.
-
Summary of Key Fragment Ions
The following table summarizes the most anticipated fragment ions, their mass-to-charge ratios (m/z), and the mechanisms of their formation.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |
| EI | 306 ([M]⁺•) | 179 | [C₆H₄O-C(CH₃)₂COOH]⁺ / •I | Homolytic C-I bond cleavage |
| EI | 306 ([M]⁺•) | 261 | [I-C₆H₄-O-C(CH₃)₂]⁺ / •COOH | α-Cleavage (Loss of carboxyl radical) |
| EI | 306 ([M]⁺•) | 219 | [I-C₆H₄-O]⁺ | Ether bond cleavage |
| EI | 306 ([M]⁺•) | 87 | [C(CH₃)₂COOH]⁺ | Ether bond cleavage |
| ESI (-) | 305 ([M-H]⁻) | 261 | [M-H - CO₂]⁻ / CO₂ | Decarboxylation |
| ESI (-) | 305 ([M-H]⁻) | 219 | [I-C₆H₄-O]⁻ | Decarboxylation followed by ether cleavage |
| ESI (+) | 307 ([M+H]⁺) | 289 | [M+H - H₂O]⁺ / H₂O | Dehydration |
| ESI (+) | 307 ([M+H]⁺) | 221 | [I-C₆H₄-OH₂]⁺ | Cleavage of ether and loss of C₄H₈O |
Experimental Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific system in use.
Protocol for GC-MS (EI) Analysis
Rationale: This method is suitable for volatile or semi-volatile compounds. Derivatization of the carboxylic acid (e.g., to its methyl ester or TMS ether) is highly recommended to improve chromatographic peak shape and volatility.[9]
Caption: General workflow for GC-MS analysis of the target compound.
Step-by-Step Method:
-
Sample Preparation: a. Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol, Ethyl Acetate) to a concentration of 1 mg/mL. b. (Recommended) Derivatization: To a 100 µL aliquot of the sample, add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 60 °C for 30 minutes to form the TMS ester.[10]
-
GC-MS Conditions:
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 250 °C.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Protocol for LC-MS/MS (ESI) Analysis
Rationale: This is the preferred method for this polar, non-volatile compound in its native form. It allows for direct analysis and controlled fragmentation experiments.[2]
Step-by-Step Method:
-
Sample Preparation: a. Prepare a stock solution of the compound at 1 mg/mL in methanol. b. Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 8 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes in separate injections.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas Temp: 350 °C.
-
Full Scan (MS1): Scan from m/z 100 to 400 to locate the precursor ions ([M+H]⁺ at m/z 307 and [M-H]⁻ at m/z 305).
-
Product Ion Scan (MS2):
-
Isolate the precursor ion of interest (m/z 307 or 305) with an isolation width of ~1-2 Da.
-
Apply collision energy (start with a range, e.g., 10-40 eV) to induce fragmentation.
-
Scan the resulting product ions.
-
-
Conclusion
The mass spectrometric fragmentation of Propanoic acid, 2-(4-iodophenoxy)-2-methyl- is predictable and highly informative. Under EI, fragmentation is dominated by the loss of the iodine atom and cleavages around the carboxylic acid and ether functionalities. Under ESI-MS/MS, controlled fragmentation provides clear pathways, with decarboxylation being the hallmark fragmentation in negative mode and dehydration in positive mode. These well-defined fragmentation patterns, when analyzed using the protocols herein, enable confident structural confirmation and serve as a reliable basis for the identification of this compound and its potential metabolites or analogs.
References
- Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation.
- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
- Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ChemicalBook. (2025). 2-(4-ethyl-3-iodophenyl)-2-Methylpropanoic acid.
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
- BenchChem. (2026). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Demurtas, M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
- Peters, R. J. (2014). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Chalmers Publication Library.
- Thevis, M. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin.
Sources
- 1. 2-(4-ethyl-3-iodophenyl)-2-Methylpropanoic acid | 1256584-73-2 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. uab.edu [uab.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. jove.com [jove.com]
- 8. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. publications.lib.chalmers.se [publications.lib.chalmers.se]
Application Note: Preparation of Ester Derivatives from 2-(4-Iodophenoxy)-2-methylpropanoic Acid
Introduction & Strategic Rationale
2-(4-Iodophenoxy)-2-methylpropanoic acid (commonly referred to as 4-iodoclofibric acid) is a highly versatile intermediate in medicinal chemistry. Structurally, it features a fibrate backbone—a well-documented pharmacophore for Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists—functionalized with an iodine atom at the para position of the phenoxy ring [1].
The preparation of ester derivatives from this carboxylic acid is a critical transformation for two primary reasons:
-
Prodrug Formulation: Free carboxylic acids often exhibit poor cellular membrane permeability. Masking the acid as an ester (e.g., ethyl or isopropyl ester) generates a lipophilic prodrug that mimics the pharmacokinetic profile of commercial drugs like fenofibrate, allowing for in vivo hydrolysis to the active moiety.
-
Cross-Coupling Handle: The para-iodo substituent is highly susceptible to oxidative addition by Palladium(0) catalysts. Converting the carboxylic acid to an ester protects the acidic proton, preventing catalyst poisoning and unwanted side reactions during downstream C–C bond formation (e.g., Suzuki-Miyaura or Sonogashira cross-coupling).
Mechanistic Pathway: Overcoming Steric Hindrance
The defining structural challenge of 2-(4-iodophenoxy)-2-methylpropanoic acid is the gem-dimethyl group situated at the α-carbon. This creates a sterically hindered tertiary environment that renders traditional acid-catalyzed Fischer–Speier esterification sluggish, often requiring harsh reflux conditions that can degrade sensitive substrates.
To bypass this steric barrier, the Steglich Esterification is the industry-standard methodology . This protocol operates under mild, room-temperature conditions by utilizing a carbodiimide coupling reagent—typically N,N'-Dicyclohexylcarbodiimide (DCC)—and a hypernucleophilic catalyst, 4-Dimethylaminopyridine (DMAP) .
Mechanistic Causality: When the sterically hindered acid reacts with DCC, it forms an O-acylisourea intermediate. Because the incoming alcohol is physically blocked from attacking this intermediate quickly, the O-acylisourea is prone to an irreversible 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea. DMAP is introduced specifically to outcompete this rearrangement. It rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is then easily captured by the alcohol to yield the target ester.
Steglich esterification mechanism bypassing the unreactive N-acylurea via DMAP catalysis.
Reaction Optimization: Solvent and Reagent Selection
While DCC in Dichloromethane (DCM) is the classical approach, modern pharmaceutical synthesis requires adherence to strict Environment, Health, and Safety (EHS) guidelines. The table below summarizes quantitative and qualitative data for selecting the optimal reagent system based on recent green chemistry guidelines .
| Solvent | Coupling Reagent | Catalyst | Yield / Efficiency | EHS Profile & Workup Considerations |
| DCM | DCC | DMAP | >90% | Standard: Highly effective, but DCM faces regulatory restrictions. Generates insoluble N,N'-dicyclohexylurea (DCU) requiring filtration. |
| 2-MeTHF | DIC | DMAP | 85-90% | Greener Alternative: 2-MeTHF is biorenewable. DIC forms a soluble urea byproduct, simplifying filtration but requiring careful chromatography. |
| EtOAc | EDC·HCl | DMAP | 80-88% | Pharma Preferred: EDC generates a water-soluble urea byproduct easily removed during aqueous workup, eliminating filtration bottlenecks. |
Experimental Protocol: Self-Validating Synthesis
The following protocol details the synthesis of Ethyl 2-(4-iodophenoxy)-2-methylpropanoate using the classical DCC/DMAP system.
Scale: 10.0 mmol
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-iodophenoxy)-2-methylpropanoic acid (3.06 g, 10.0 mmol) and absolute ethanol (0.64 mL, 11.0 mmol).
-
Solvent & Catalyst Addition: Dissolve the reactants in 30 mL of anhydrous DCM. Add DMAP (122 mg, 1.0 mmol, 0.1 equiv). Causality: The substoichiometric addition of DMAP is critical; it acts purely as an acyl transfer catalyst. Without it, the sterically hindered acid will predominantly convert to the dead-end N-acylurea byproduct.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Carbodiimide activation is highly exothermic. Initiating the reaction at 0 °C controls the thermal release and maximizes the kinetic formation of the O-acylisourea.
-
Coupling Activation: Dissolve DCC (2.27 g, 11.0 mmol, 1.1 equiv) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Propagation & Monitoring: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to ambient temperature (20–25 °C). Stir for an additional 4–6 hours. Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) eluent. The reaction is self-validating when the starting acid spot (lower Rf ) is completely consumed, replaced by a higher Rf ester spot.
-
Targeted Workup:
-
Filter the heterogeneous mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with 10 mL of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 × 20 mL) (specifically targets and protonates DMAP for aqueous removal), saturated aqueous NaHCO₃ (2 × 20 mL) (deprotonates and removes any unreacted starting acid), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ester, which can be purified via flash column chromatography if necessary.
-
Downstream Applications: Cross-Coupling Workflows
Once the carboxylic acid is masked, the resulting iodo-ester becomes an ideal substrate for building complex biaryl libraries. The iodine atom serves as a highly reactive handle for Palladium-catalyzed cross-coupling, allowing researchers to append diverse aromatic or alkyne motifs to the fibrate core before a final deprotection step yields the active drug candidate.
Workflow from 4-iodoclofibric acid to advanced fibrate analogs via esterification and cross-coupling.
References
-
ChemSrc Database. "2-(4-iodophenoxy)-2-methylpropanoic acid - Compound Properties." ChemSrc. Available at:[Link]
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. Available at:[Link]
-
Zubair, M., et al. (2023). "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives." Results in Chemistry, 6, 101183. Available at:[Link]
-
Gomes, M. C., et al. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, 23(18), 7115-7123. Available at:[Link]
Technical Support Center: Solubilization of Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
Welcome to the Technical Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing aqueous solubility bottlenecks with Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (a highly lipophilic p-iodo derivative of clofibric acid).
As a Senior Application Scientist, I have designed this portal to move beyond generic advice. Here, we dissect the thermodynamic and kinetic causality behind your precipitation issues and provide self-validating protocols to ensure your in vitro and in vivo assays are robust, reproducible, and scientifically sound.
Module 1: Physicochemical Profiling & Causality Analysis
To solve a solubility issue, we must first understand the molecular antagonist. Propanoic acid, 2-(4-iodophenoxy)-2-methyl- is a fibrate-class analog characterized by two competing functional groups:
-
The Carboxylic Acid Headgroup: Like its parent compound clofibric acid, the carboxylic acid moiety has a pKa of approximately 3.18[1]. In acidic environments, it remains protonated and uncharged, rendering it virtually insoluble in water.
-
The 4-Iodophenoxy Tail: The substitution of an iodine atom on the phenoxy ring significantly increases the molecule's lipophilicity (LogP). While standard clofibric acid has a LogP of around 2.1[2], the heavy, electron-rich iodine pushes the LogP of this derivative higher. This extreme lipophilicity dictates its absorption, distribution, and formulation requirements[3].
The Core Conflict: Even when the pH is raised above 6.0 to deprotonate the carboxylic acid, the overwhelming hydrophobicity of the iodophenoxy tail forces the molecules to self-associate. Instead of forming a true monomeric solution, the compound often forms sub-visible colloidal aggregates or micelles, which can scatter light, precipitate over time, or artificially deflate your assay's apparent IC50/EC50 values.
Module 2: Troubleshooting FAQs
Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it 1:100 into my cell culture media (PBS, pH 7.4), it immediately turns cloudy. Why? A: You are experiencing the "Ouzo effect"—spontaneous emulsification driven by a rapid solvent shift. When the DMSO diffuses into the bulk aqueous phase, the local dielectric constant drops drastically. The highly lipophilic compound becomes instantly supersaturated and nucleates into colloidal particles before it has time to ionize in the pH 7.4 buffer. To fix this, you must control the kinetics of dilution (see Protocol A) or introduce a surfactant to lower the thermodynamic barrier of the aqueous interface.
Q2: If the pKa is ~3.2, shouldn't the compound be >99.9% ionized and soluble at pH 7.4? A: In theory, the Henderson-Hasselbalch equation suggests complete ionization at pH 7.4[1]. However, ionization only provides a localized negative charge. The bulky 4-iodophenoxy group creates a massive hydrophobic cavity in the water network. At higher concentrations (>100 µM), the thermodynamic penalty of hydrating this tail exceeds the salvation energy of the carboxylate, causing the ionized molecules to self-assemble into micelles or precipitate as a sodium salt.
Q3: My downstream assay is highly sensitive to organic solvents like DMSO and surfactants like Tween-80. How can I solubilize this compound natively? A: You should utilize host-guest complexation via Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin ring can encapsulate the problematic 4-iodophenoxy tail, while the hydrophilic exterior maintains aqueous solubility. This shields the lipophilic portion from the water without requiring organic co-solvents.
Module 3: Solubilization Strategies Matrix
The following table summarizes quantitative data and strategic choices for formulating this compound.
| Solubilization Strategy | Mechanism of Action | Max Estimated Aqueous Conc. | Pros | Cons / Limitations |
| pH Adjustment (pH > 7.0) | Deprotonation of the carboxylic acid group[1] | ~0.5 - 1.0 mM | Physiologically relevant; no additives required. | High risk of micellization; local pH drops can cause sudden precipitation. |
| Co-Solvent Shift (DMSO/EtOH) | Reduction of the solvent's dielectric constant | >10 mM (in stock phase) | Rapid dissolution; excellent for long-term stock storage. | "Ouzo effect" upon dilution; DMSO toxicity in sensitive cell lines. |
| Cyclodextrin (HP-β-CD) | Hydrophobic inclusion complexation | ~5.0 - 10.0 mM | Zero organic solvents; highly biocompatible. | Expensive at scale; potential competitive displacement in lipid-rich assays. |
| Micellar Formulation (Tween-80) | Encapsulation within a hydrophobic surfactant core | >10.0 mM | Highly stable in complex media; prevents surface adsorption. | Surfactants can lyse cells or interfere with membrane-bound targets. |
Module 4: Validated Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to your biological or chemical assay unless the validation checkpoints are met.
Protocol A: Controlled Solvent-Shift with Surfactant Stabilization
Use this when your assay can tolerate low levels of DMSO (<1%) and non-ionic surfactants.
-
Stock Preparation: Weigh the crystalline Propanoic acid, 2-(4-iodophenoxy)-2-methyl- powder and dissolve it in 100% anhydrous DMSO to a concentration of 10 mM.
-
Validation Checkpoint 1: Inspect against a black-and-white background. The solution must be 100% optically clear with no refractive index distortions indicating undissolved micro-crystals.
-
-
Aqueous Phase Preparation: Prepare your target buffer (e.g., PBS) and adjust the pH to 7.4. Add 0.1% (v/v) Tween-80 to the buffer and stir until homogenous.
-
Kinetic Dilution: Place the aqueous buffer on a magnetic stirrer at 500 RPM. Using a precision micropipette, add the 10 mM DMSO stock dropwise directly into the vortex of the stirring buffer to achieve your final concentration (e.g., 100 µM).
-
Equilibration & Validation: Allow the solution to stir for 15 minutes.
-
Validation Checkpoint 2 (Turbidimetry): Measure the Optical Density at 600 nm (OD600) using a spectrophotometer, blanked against the buffer. An OD600 < 0.02 confirms the absence of colloidal precipitation.
-
Validation Checkpoint 3 (Recovery): Pass 1 mL of the solution through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration samples via HPLC-UV. Peak area recovery must be >95%. If recovery drops, your compound has formed aggregates larger than 220 nm.
-
Protocol B: Host-Guest Complexation (Solvent-Free)
Use this for sensitive cell-based assays or in vivo dosing.
-
Cyclodextrin Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile water or saline.
-
Solid Addition: Add the solid Propanoic acid, 2-(4-iodophenoxy)-2-methyl- directly to the HP-β-CD solution.
-
Energy Input: Sonicate the suspension in a bath sonicator for 30 minutes, maintaining the temperature below 40°C to prevent degradation. The mechanical energy accelerates the thermodynamic equilibrium of the inclusion complex.
-
Validation:
-
Validation Checkpoint: Centrifuge the sample at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a white pellet. If a pellet is present, the compound has exceeded the complexation capacity of the cyclodextrin. Decant the supernatant and quantify the true dissolved concentration via HPLC.
-
Module 5: Mechanistic Visualizations
The following diagrams map the logical workflows and molecular pathways governing the solubilization of lipophilic carboxylic acids.
Workflow for troubleshooting and resolving aqueous solubility issues of lipophilic carboxylic acids.
Mechanistic pathways for solubilizing highly lipophilic crystalline solid compounds in water.
References
- Introducing Lipophilicity to (Polyhydroxyalkyl)
- Clofibric Acid Impurities and Related Compound Source: Veeprho URL
- Application of Molecularly Imprinted Polymers to Selective Removal of Clofibric Acid from Water Source: PLOS One - Research journals URL
Sources
minimizing dehalogenation of Propanoic acid, 2-(4-iodophenoxy)-2-methyl- during coupling
A Guide to Minimizing Dehalogenation in Cross-Coupling Reactions
Introduction: The Challenge of Coupling Electron-Rich Aryl Iodides
Propanoic acid, 2-(4-iodophenoxy)-2-methyl-, is a valuable building block in pharmaceutical and materials science research. However, its electron-rich phenoxy system and the inherent reactivity of the carbon-iodine bond present a significant challenge during palladium-catalyzed cross-coupling reactions: hydrodehalogenation . This undesired side reaction replaces the iodine atom with hydrogen, consuming the starting material, reducing the yield of the desired coupled product, and complicating purification.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to diagnose, troubleshoot, and ultimately minimize dehalogenation. We will explore the mechanistic underpinnings of this side reaction and offer field-proven strategies and detailed protocols for successful Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it happening to my specific compound?
A1: Hydrodehalogenation is a reductive process where the aryl-iodine bond is cleaved and replaced by an aryl-hydrogen bond.[3] This occurs via an off-cycle catalytic pathway where a palladium-hydride (Pd-H) species is generated. This Pd-H intermediate can then undergo reductive elimination with your aryl iodide to form the dehalogenated byproduct.[1][4]
Your substrate, Propanoic acid, 2-(4-iodophenoxy)-2-methyl-, is particularly susceptible for two reasons:
-
Aryl Iodide Reactivity: The C-I bond is the weakest of the carbon-halogen bonds, leading to a very fast rate of oxidative addition to the Pd(0) catalyst.[1] While this is good for initiating the desired coupling, it also provides more opportunities for side reactions.
-
Electron-Rich System: The phenoxy ether is an electron-donating group, which increases the electron density on the aromatic ring. Electron-rich aryl halides are known to be more prone to dehalogenation.[1][3][4]
Q2: How can I confirm that dehalogenation is the source of my low yield?
A2: The presence of the dehalogenated byproduct, Propanoic acid, 2-(phenoxy)-2-methyl-, can be confirmed using standard analytical techniques:[1][2]
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to your starting aryl iodide.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method. The ¹H NMR spectrum of the crude product will show the disappearance of the characteristic splitting pattern for the iodo-substituted ring and the appearance of a new proton signal in the aromatic region where the iodine atom was previously located.[1][2]
Q3: What are the primary sources of the palladium-hydride species responsible for dehalogenation?
A3: The detrimental Pd-H species can be generated from several sources within your reaction mixture:[1][3][4]
-
The Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) or bases with available β-hydrogens are common culprits.[1][5]
-
The Solvent: Protic solvents like alcohols can be oxidized by the palladium complex to generate hydrides.[1][3] Certain aprotic polar solvents like DMF can also decompose at higher temperatures to become a hydride source.[6][7]
-
Additives or Impurities: Water, in some systems, or other trace impurities can contribute to the formation of Pd-H.
Mechanistic Insight: The Competing Pathways
Understanding the catalytic cycle is key to rationally designing your experiment. The desired cross-coupling reaction competes directly with the hydrodehalogenation pathway. The relative rates of reductive elimination (to form the product) and the dehalogenation steps determine the outcome of your reaction.
Caption: A systematic workflow for troubleshooting dehalogenation.
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
-
Potential Cause & Solution 1: Inappropriate Base. Strong alkoxide bases are frequent hydride donors.
-
Recommendation: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are generally poor hydride donors. [1][7][8]* Potential Cause & Solution 2: Sub-optimal Ligand. The ligand may not be promoting reductive elimination efficiently.
-
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like SPhos, XPhos, and RuPhos are designed to accelerate the final reductive elimination step, allowing it to outcompete the dehalogenation pathway. [7][8]N-heterocyclic carbene (NHC) ligands can also be highly effective. [4][5]* Potential Cause & Solution 3: High Temperature. Elevated temperatures can increase the rate of all side reactions, including dehalogenation. [2][7] * Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C), even if it requires a longer reaction time. Monitor by TLC or LC-MS to avoid unnecessarily long heating. [7]
-
Issue 2: Dehalogenation in Sonogashira Coupling
-
Potential Cause & Solution 1: Solvent and Base Combination. The amine base, often used in excess as the solvent (e.g., triethylamine, diisopropylamine), can be a source of Pd-H, especially at higher temperatures. [6][9][10] * Recommendation: Use a less reducible amine base in stoichiometric amounts in an inert, aprotic solvent like THF or Dioxane. Alternatively, use an inorganic base like K₂CO₃ or Cs₂CO₃.
-
Potential Cause & Solution 2: Catalyst System. The standard Pd/CuI system can sometimes promote side reactions.
-
Recommendation: Consider a copper-free Sonogashira protocol. While often requiring slightly higher temperatures or more specialized ligands, eliminating copper can prevent the formation of Glaser homocoupling byproducts and sometimes reduce dehalogenation. [3]* Potential Cause & Solution 3: High Temperature. As with other couplings, high temperatures favor dehalogenation. [6][9][10] * Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, ideally at or slightly above room temperature if the catalyst system is active enough.
-
Issue 3: Dehalogenation in Buchwald-Hartwig Amination
-
Potential Cause & Solution 1: Strong Alkoxide Base. Sodium tert-butoxide (NaOtBu) is the most common base for this reaction but is also a known source of Pd-H.
-
Recommendation: While more challenging, weaker bases like cesium carbonate (Cs₂CO₃) can be used, often in conjunction with specific ligands that promote the amination with these bases. [11]This is particularly useful if your molecule has base-sensitive functional groups.
-
-
Potential Cause & Solution 2: Iodide Inhibition. In Buchwald-Hartwig aminations, the iodide anion (I⁻) generated during the reaction can have a significant inhibitory effect on the catalyst, slowing down the desired C-N coupling and allowing more time for side reactions. [12][13] * Recommendation: Switch to a solvent system (e.g., toluene, dioxane) where the iodide salt byproduct (e.g., NaI, KI) has low solubility. [12]Its precipitation can drive the reaction forward and minimize its inhibitory effects.
-
Potential Cause & Solution 3: Ligand Choice. The choice of ligand is critical for promoting the C-N reductive elimination.
-
Recommendation: Use modern, highly active biaryl phosphine ligands such as RuPhos or BrettPhos. These ligands are specifically designed to facilitate challenging couplings and can often overcome the barriers associated with aryl iodides. [12]
-
Data Summary: Impact of Reaction Parameters
The following table provides an illustrative summary of how changing reaction parameters can influence the ratio of desired product to the dehalogenated byproduct for a generic Suzuki-Miyaura coupling of an electron-rich aryl iodide.
| Parameter | Condition A (High Dehalogenation) | Condition B (Minimized Dehalogenation) | Rationale |
| Ligand | PPh₃ | SPhos or XPhos | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting dehalogenation. [7][8] |
| Base | NaOtBu | K₃PO₄ | Inorganic phosphates are poor hydride donors compared to strong alkoxides. [1][7] |
| Solvent | Ethanol/Water | Dioxane/Water | Aprotic solvents like dioxane do not act as hydride sources, unlike alcohols. [1][3][7] |
| Temperature | 110 °C | 80 °C | Lower temperatures decrease the rate of the dehalogenation side reaction. [2][7] |
| Product:Byproduct Ratio | ~ 50:50 | > 95:5 | Optimized conditions strongly favor the desired coupling pathway. |
Note: The data in this table is illustrative and compiled from general trends reported in the literature. [14]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Propanoic acid, 2-(4-iodophenoxy)-2-methyl-, with phenylboronic acid, designed to minimize dehalogenation.
Materials:
-
Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen. [1][15]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (Pd₂(dba)₃, 2 mol%) and the ligand (SPhos, 4.5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane/water solvent mixture (to a final substrate concentration of ~0.1 M).
-
Reaction: Place the sealed vessel in a preheated oil bath at 80 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is complete upon full consumption of the starting aryl iodide. Avoid unnecessarily prolonged heating.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer with water and then with brine. [15]8. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. Retrieved from [Link]
-
Zhang, Z., et al. (2021). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. Retrieved from [Link]
-
Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3084-3088. Retrieved from [Link]
-
Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(1), 81-89. Retrieved from [Link]
-
Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. Retrieved from [Link]
-
Li, W., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 26(16), 4998. Retrieved from [Link]
-
Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications. Retrieved from [Link]
-
Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(12), 4057-4069. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 134(20), 8572-8583. Retrieved from [Link]
-
Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766-5768. Retrieved from [Link]
-
Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ResearchGate. Retrieved from [Link]
-
Reddy, K. R., et al. (2003). Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry, 68(22), 8638-8641. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jmcct.com [jmcct.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Retention Time for Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
Welcome to the technical support center for the HPLC analysis of Propanoic acid, 2-(4-iodophenoxy)-2-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for method development and troubleshooting. Here, we synthesize technical accuracy with field-proven insights to help you achieve robust and reproducible chromatographic results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this specific analyte, providing a solid foundation for method development.
Q1: What are the key physicochemical properties of Propanoic acid, 2-(4-iodophenoxy)-2-methyl- that influence its HPLC behavior?
Understanding the analyte's properties is the first step to developing a successful HPLC method. This compound is an aromatic carboxylic acid. Its structure dictates its behavior on a reversed-phase column.
-
Hydrophobicity (logP): The iodinated phenyl ring and methyl groups make the molecule nonpolar. This hydrophobicity is the primary driver of retention in reversed-phase HPLC.
-
UV Absorbance: The presence of the iodinated phenyl ring provides a strong chromophore, making UV detection a suitable choice. Maximum absorbance (λmax) is expected in the low to mid-UV range (approx. 220-280 nm).
| Property | Estimated Value / Characteristic | Implication for HPLC Method Development |
| Molecular Structure | Aromatic Carboxylic Acid | Mobile phase pH is a critical parameter for controlling retention and peak shape. |
| pKa (acid dissociation constant) | Estimated ~3-5 | The analyte will be neutral (non-ionized) at a pH below ~2 and ionized at a pH above ~6. |
| logP (hydrophobicity) | Moderately high | Good retention is expected on C18 or C8 columns. |
| UV Absorbance | Strong chromophore present | UV detection is highly suitable, likely around 230 nm or 254 nm. |
Q2: What is a good starting point for an HPLC method for this compound?
For initial method development, it is best to start with conditions that promote good retention and peak shape. For an acidic compound like this, that means ensuring it is in its non-ionized, neutral form.
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides sufficient hydrophobic retention for this molecule. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | A low pH mobile phase ensures the carboxylic acid is protonated (neutral), maximizing retention and minimizing peak tailing.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common, strong organic modifier that provides good peak shapes for aromatic compounds.[2] |
| Gradient | Start at 40-50% B, ramp to 95% B over 10-15 minutes | A gradient is recommended to ensure elution within a reasonable time and to clean the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection (UV) | 230 nm or 254 nm | These wavelengths typically provide good sensitivity for aromatic compounds. A full UV scan of a standard is recommended to determine the optimal wavelength. |
| Injection Volume | 5-10 µL | A good starting point to avoid column overload. |
Q3: Why is mobile phase pH so critical for this analysis?
The mobile phase pH directly controls the ionization state of the propanoic acid group on your analyte. This, in turn, dictates its interaction with the nonpolar stationary phase.[3][4]
-
At Low pH (pH < pKa): When the mobile phase pH is at least 2 units below the analyte's pKa, the carboxylic acid is fully protonated (COOH).[1][5] In this neutral state, the molecule is more hydrophobic and interacts strongly with the C18 stationary phase, leading to longer retention times and typically better peak shapes.[6]
-
At High pH (pH > pKa): When the pH is above the pKa, the carboxylic acid loses its proton and becomes ionized (COO-). This negative charge makes the molecule more polar (less hydrophobic).[4] As a result, its attraction to the stationary phase decreases, causing it to elute much earlier (shorter retention time).[3][4]
This relationship is explained by the Henderson-Hasselbalch equation and is a fundamental principle in separating ionizable compounds.[7][8] Controlling pH is therefore the most powerful tool you have to adjust the retention time and selectivity of your separation.[3]
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q4: My retention time is too long or too short. How can I adjust it?
Adjusting retention time is typically a balance between mobile phase strength and pH.
-
To Decrease Retention Time (Analyte Elutes Too Late):
-
Increase Organic Modifier %: The most straightforward approach is to increase the percentage of acetonitrile (or methanol) in your mobile phase.[2] A stronger mobile phase will elute the compound more quickly. Try increasing the initial percentage of mobile phase B in your gradient.
-
Increase Mobile Phase pH: If your current pH is very low (e.g., 2.5), slightly increasing it towards the pKa will begin to ionize the analyte, making it more polar and reducing its retention. Caution: Operating too close to the pKa can lead to poor reproducibility and peak shape issues.[6]
-
-
To Increase Retention Time (Analyte Elutes Too Early):
-
Decrease Organic Modifier %: Reduce the percentage of acetonitrile in your mobile phase.[9] This makes the mobile phase weaker (more polar), increasing the analyte's interaction with the stationary phase.
-
Decrease Mobile Phase pH: Ensure your mobile phase pH is well below the analyte's pKa (aim for pH 2.5-3.0) to maximize its neutral, hydrophobic character.[10] This is the most effective way to ensure maximum retention for an acidic compound.[9]
-
Q5: My peak shape is poor (tailing). What is the cause and how do I fix it?
Peak tailing is a common issue for acidic and basic compounds and is often caused by undesirable secondary interactions.[11][12]
Primary Cause: Secondary Silanol Interactions Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[13] These silanols are weakly acidic (pKa ~3.5-4.5) and can become deprotonated (Si-O⁻) at moderate pH values.[13] Your acidic analyte can then interact with these negatively charged sites, creating a secondary retention mechanism that leads to peak tailing.[14][15]
Solutions:
-
Lower Mobile Phase pH: By lowering the mobile phase pH to <3.0, you protonate the silanol groups (Si-OH), neutralizing them and preventing this unwanted ionic interaction.[1][15] This is often the most effective solution. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is a standard practice.[5]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are "end-capped" to cover many of the residual silanols.[1][14] If you are using an older column, switching to a modern, well-deactivated column can significantly improve peak shape.[12]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing.[2] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.
Q6: I am seeing inconsistent or drifting retention times. What are the likely causes?
Reproducibility is key to a robust method. Drifting retention times usually point to an unstable system or mobile phase.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Gradual Shift to Earlier Times | Column Degradation: Operating at a pH that is too high can degrade the silica backbone of the column. | Ensure mobile phase pH is within the column's recommended range (typically pH 2-8 for silica columns).[6] |
| Gradual Shift to Later Times | Column Contamination: Strongly retained sample components may build up on the column over time. | Implement a strong needle wash and flush the column with a high percentage of organic solvent (e.g., 100% ACN) after each run sequence. |
| Random, Unpredictable Shifts | Inadequate Buffering: The mobile phase pH is too close to the analyte's pKa, where small changes in pH cause large shifts in retention. | Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[4][5] |
| Poor Temperature Control: Fluctuations in ambient temperature can affect retention. | Use a column thermostat and keep it at a constant temperature (e.g., 30 °C). | |
| Mobile Phase Not Mixed/Degassed: Air bubbles in the pump or changes in mobile phase composition. | Ensure mobile phases are thoroughly degassed and well-mixed.[2] |
Experimental Protocol Example
Protocol: Mobile Phase pH Scouting for Optimal Retention and Peak Shape
This experiment is designed to quickly determine the optimal mobile phase pH for the analysis of Propanoic acid, 2-(4-iodophenoxy)-2-methyl-.
Objective: To evaluate the effect of mobile phase pH on analyte retention time and peak asymmetry.
Methodology:
-
Prepare Buffers: Prepare three different aqueous mobile phases (Mobile Phase A).
-
pH 2.5: HPLC-grade water with 0.1% Formic Acid.
-
pH 4.5: Prepare a 20 mM acetate buffer and adjust pH to 4.5.
-
pH 7.0: Prepare a 20 mM phosphate buffer and adjust pH to 7.0.
-
Note: Always measure and adjust the pH of the aqueous component before mixing with the organic modifier.[6]
-
-
Set Up HPLC System: Use the "Starting Point" conditions recommended in FAQ Q2. The organic modifier (Mobile Phase B) will be Acetonitrile.
-
Equilibrate System: For each pH condition, thoroughly flush the HPLC system and equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject Standard: Inject a standard solution of Propanoic acid, 2-(4-iodophenoxy)-2-methyl- under each of the three pH conditions using the same gradient program.
-
Analyze Data: Record the retention time (RT) and the peak asymmetry factor (As) for the analyte at each pH.
Expected Results & Interpretation:
| pH | Expected Retention Time | Expected Peak Shape (Asymmetry) | Rationale |
| 2.5 | Longest | Best (As ≈ 1.0 - 1.2) | Analyte is fully protonated and non-ionized, leading to maximum hydrophobic retention and minimal silanol interactions. |
| 4.5 | Intermediate / Shorter | Potentially Poor (As > 1.5) | pH is close to the pKa of both the analyte and residual silanols, leading to a mixed population of ionized/non-ionized species and poor peak shape. |
| 7.0 | Shortest | May be acceptable | Analyte is fully ionized (polar) and elutes quickly. Silanols are also ionized, but the strong polarity of the analyte may reduce tailing. |
References
-
KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]
-
Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]
-
ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available from: [Link]
-
Agilent Technologies. (2016). Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Available from: [Link]
- Subirats, X., et al. (2019). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography.
-
Various Authors. (2018). How does pH of the mobile phase affects the resolution on reversed-phase HPLC? ResearchGate. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
Axion Labs. (2022). HPLC Peak Tailing. Available from: [Link]
-
LCGC. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Available from: [Link]
-
Various Authors. (2013). How can I prevent peak tailing in HPLC? ResearchGate. Available from: [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. Available from: [Link]
-
Element. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
ResearchGate. Development & Optimization of HPLC Method Course Outline. Available from: [Link]
-
HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Available from: [Link]
-
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available from: [Link]
-
American Laboratory. (2023). Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software. Available from: [Link]
-
ACS Publications. Effective HPLC Method for the Determination of Aromatic Amadori Compounds. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
ACS Publications. (2008). Influence of pH on Retention in Linear Organic Modifier Gradient RP HPLC. Analytical Chemistry. Available from: [Link]
-
GL Sciences. How to Increase Retention - How to use analytical columns. Available from: [Link]
-
PMC. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Available from: [Link]
-
Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]
-
Chemical Synthesis Database. (2025). 2-methyl-2-(4-methylphenoxy)propanoic acid. Available from: [Link]
-
ResearchGate. The Henderson-Hasselbalch Equation: Its History and Limitations. Available from: [Link]
-
ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Available from: [Link]
-
PubChem. Propanoic acid, 2-(4-acetylphenoxy)-2-methyl-, methyl ester. Available from: [Link]
-
KOR Academy. HENDERSON HESSELBALCH EQUATION AND BODY pH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 8. koracademy.com [koracademy.com]
- 9. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 12. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Extraction & Impurity Troubleshooting for 2-(4-Iodophenoxy)-2-methylpropanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in resolving complex extraction bottlenecks associated with 2-(4-iodophenoxy)-2-methylpropanoic acid (the iodo-analog of clofibric acid).
Whether you are synthesizing this compound via the Bargellini reaction (using chloroform and acetone) or through the alkylation of 4-iodophenol with ethyl 2-bromoisobutyrate, impurity carryover is a primary cause of batch failure. This guide provides mechanistic explanations, physicochemical data, and self-validating protocols to ensure >99% API purity.
Part 1: Physicochemical Data for Rational Extraction Design
To design a successful extraction, you must exploit the physicochemical differences between your target molecule and its process-related impurities[1]. The most persistent impurity is typically unreacted 4-iodophenol.
Table 1: Comparative Physicochemical Properties for Phase Partitioning
| Property | Target: 2-(4-Iodophenoxy)-2-methylpropanoic Acid | Primary Impurity: 4-Iodophenol | Secondary Impurity: Ester Intermediates |
| Molecular Weight | 306.10 g/mol | 220.01 g/mol | ~334.15 g/mol (Ethyl ester) |
| pKa | ~3.8 (Weak organic acid)[2] | ~9.3 (Weakly acidic phenol) | N/A (Neutral) |
| LogP (Lipophilicity) | 2.53 | 2.80 | > 3.5 |
| Ionization at pH 8.0 | >99.99% (Carboxylate anion) | <5% (Protonated phenol) | 0% (Neutral) |
| Aqueous Solubility (pH 8.0) | Very High (as Sodium Salt) | Low | Insoluble |
| Organic Solubility (pH 8.0) | Insoluble | High | High |
Part 2: Diagnostic FAQs (Mechanistic Troubleshooting)
Q1: Why do I consistently see 4-iodophenol contamination in my final product, even after multiple basic washes? A: This is a classic pKa differential failure. If your basic extraction is performed at a highly alkaline pH (e.g., pH > 11 using 1M NaOH), both the target carboxylic acid ( pKa ~3.8) and the unreacted 4-iodophenol ( pKa ~9.3) are deprotonated[2]. Both will partition into the aqueous phase as sodium salts. When you subsequently acidify the solution, they co-precipitate. Causality & Solution: You must implement a strictly pH-controlled wash. By buffering the crude aqueous extract to pH 7.5–8.0 using saturated NaHCO3 , the carboxylic acid becomes fully ionized, while >95% of the 4-iodophenol remains protonated. This allows the phenol to be selectively back-extracted into an organic solvent like dichloromethane (DCM).
Q2: My LC-MS shows a late-eluting lipophilic impurity. What is this, and how do I clear it? A: If you synthesized the compound via the Williamson ether route, this is likely an incomplete hydrolysis byproduct, such as the ethyl ester analog[2]. Esters are highly lipophilic and lack an ionizable proton. Causality & Solution: Because esters cannot form water-soluble salts, they will naturally partition into the organic waste phase during your pH 8.0 wash. If they are still present in your final product, it indicates that your initial organic wash volume was insufficient, or you skipped the basic aqueous wash entirely.
Q3: How do I prevent the occlusion of inorganic salts (like NaCl or KI) in my final solid? A: Inorganic salts are trapped in the crystal lattice when the product is precipitated too rapidly by "dumping" concentrated HCl into the aqueous phase. Causality & Solution: Instead of direct precipitation, perform a second liquid-liquid extraction. Acidify the aqueous phase to pH 1.5, which forces the target molecule back into its neutral, lipophilic state[3]. Extract with ethyl acetate (EtOAc), leaving the hydrophilic inorganic salts behind in the aqueous waste.
Part 3: Self-Validating Extraction Protocol
Do not rely on blind phase separations. The following step-by-step methodology incorporates built-in validation checks to ensure each stage of the extraction is successful before proceeding.
Phase 1: Selective Deprotonation
-
Dilution: Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM).
-
Buffering: Add 50 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3 ). Stir vigorously for 15 minutes. Ensure the aqueous phase pH is exactly 7.5–8.0 using a calibrated pH meter.
-
Separation: Transfer to a separatory funnel and allow the layers to separate. Collect the upper aqueous layer (contains the target product salt) and the lower DCM layer (contains 4-iodophenol and ester impurities).
-
Washing: Wash the aqueous layer with an additional 2 x 25 mL of DCM to ensure complete removal of lipophilic impurities.
-
Validation Check: Spot the aqueous phase on a silica TLC plate (Eluent: Hexane/EtOAc 7:3) alongside a 4-iodophenol standard. Visualize under UV (254 nm). The absence of a high- Rf spot confirms the complete removal of phenolic impurities.
Phase 2: Acidification and Recovery 6. Acidification: Cool the validated aqueous phase in an ice bath (0–5 °C). Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 1.5. The solution will turn cloudy as the free acid forms. 7. Extraction: Add 50 mL of Ethyl Acetate (EtOAc) to the acidic aqueous mixture. Shake vigorously and separate the phases. The target compound will partition into the upper EtOAc layer[4]. 8. Salt Removal: Wash the EtOAc layer with 20 mL of brine (saturated NaCl), then dry over anhydrous Na2SO4 . 9. Validation Check: Evaporate a 1 mL aliquot of the EtOAc layer. Re-dissolve in methanol and check via HPLC-UV. You should observe a single peak corresponding to 2-(4-iodophenoxy)-2-methylpropanoic acid.
Phase 3: Final Polishing 10. Crystallization: Concentrate the EtOAc layer in vacuo to 1/4 of its volume. Slowly add Hexane until the solution becomes slightly turbid. Heat to clarify, then allow to cool slowly to room temperature to yield highly pure crystalline product.
Part 4: Process Flow Visualization
Figure 1: pH-dependent liquid-liquid extraction workflow for isolating 2-(4-iodophenoxy)-2-methylpropanoic acid.
References
- Title: 37404-23-2_2-(4-iodophenoxy)-2-methylpropanoic acid ... - cas号查询 | Source: chemsrc.
- Title: Clofibric Acid Impurities and Related Compound - Veeprho | Source: veeprho.
- Title: Biopharmaceutical Characterization and Bioavailability Study of a Tetrazole Analog of Clofibric Acid in Rat - MDPI | Source: mdpi.
- Title: Analogues of clofibric acid. | Download Scientific Diagram - ResearchGate | Source: researchgate.
- Title: Synthesis and characterization of potential impurities in Fenofibrate drug substance - Der Pharma Chemica | Source: derpharmachemica.
Sources
Technical Support & Troubleshooting Guide: UV Stability of 2-(4-Iodophenoxy)-2-methylpropanoic Acid
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 2-(4-iodophenoxy)-2-methylpropanoic acid (also known as 4-iodophenoxyisobutyric acid) as a critical intermediate, photoredox substrate, or fibrate-analog precursor.
While the aryloxyisobutyric acid backbone is generally robust, the aryl iodide moiety introduces extreme sensitivity to ultraviolet (UV) light. This guide is designed by application scientists to help you understand the causality behind this instability, troubleshoot common benchtop issues, and implement self-validating protocols to ensure experimental integrity.
Section 1: Mechanistic FAQ (The "Why")
Q1: Why does 2-(4-iodophenoxy)-2-methylpropanoic acid degrade so rapidly under ambient and UV light compared to its chlorinated or fluorinated analogs? A: The instability is entirely governed by the thermodynamics of the carbon-halogen bond. The bond dissociation energy (BDE) of an aryl C–I bond is exceptionally low—approximately 65 kcal/mol (~272 kJ/mol). UV light, particularly in the UV-C (254 nm) and UV-A (365 nm) ranges, delivers photon energies between 78 and 112 kcal/mol. When the molecule absorbs a photon exceeding its BDE, it undergoes rapid homolytic cleavage , generating a highly reactive aryl radical and an iodine radical[1]. Chlorinated and fluorinated analogs possess much higher BDEs (typically >95 kcal/mol) and thus remain stable under standard ambient lighting.
Q2: What are the primary degradation products I should look for in my LC-MS or HPLC traces? A: Once the aryl radical is formed, its fate depends entirely on your solvent system.
-
Deiodinated Product (Phenoxyisobutyric Acid): If you are using protic or hydrogen-donor solvents (e.g., Methanol, THF, or Isopropanol), the aryl radical will undergo rapid Hydrogen Atom Transfer (HAT)[2], abstracting a hydrogen atom from the solvent to form the deiodinated byproduct.
-
Dimeric Products (Biphenyls): In non-hydrogen-donating solvents (e.g., Benzene, Fluorobenzene), the aryl radicals will recombine with each other, leading to biphenyl-derivative dimers.
Mechanistic pathway of UV-induced homolytic C-I bond cleavage and subsequent radical reactions.
Section 2: Troubleshooting Guide (The "How to Fix It")
Issue 1: Unexplained loss of purity or inconsistent yields during routine benchtop handling.
-
Causality: Standard laboratory fluorescent lights and sunlight coming through windows emit a non-negligible amount of UV-A (315–400 nm). Prolonged exposure on the benchtop provides enough energy to slowly initiate the homolytic cleavage of the C–I bond[3].
-
Solution: Treat the compound as strictly photosensitive. Switch to amber glassware for all stock solutions, which effectively blocks wavelengths below 500 nm. If performing prolonged reactions, wrap flasks in aluminum foil.
Issue 2: Extensive deiodination occurring during photoredox cross-coupling assays.
-
Causality: If you are using broad-spectrum white light or UV-A LEDs to excite a photocatalyst, you are simultaneously achieving direct photoexcitation of the aryl iodide ground state[3]. This bypasses the desired catalytic cycle and causes uncontrolled radical generation.
-
Solution: Shift your excitation wavelength. Utilize narrow-band visible light (e.g., Blue LEDs at 450 nm or Green LEDs at 530 nm) paired with an appropriate visible-light photocatalyst (like Ruthenium or Iridium complexes). The 450 nm photons (~63 kcal/mol) do not possess enough energy to directly cleave the C–I bond, ensuring radicals are only generated via the controlled catalytic single-electron transfer (SET) pathway.
Standardized workflow for mitigating UV-induced degradation during benchtop handling and storage.
Section 3: Quantitative Data on UV Degradation
To make informed experimental design choices, refer to the thermodynamic relationship between excitation wavelengths and the aryl C–I bond dissociation energy.
| Parameter / Wavelength | Energy Delivered | Mechanistic Implication for 2-(4-Iodophenoxy)-2-methylpropanoic Acid |
| Aryl C–I BDE (Threshold) | ~65 kcal/mol | Minimum energy required for homolytic C–I bond cleavage. |
| 254 nm (UV-C) | ~112 kcal/mol | Rapid, non-selective homolytic cleavage. Half-life in minutes. |
| 365 nm (UV-A) | ~78 kcal/mol | Slow degradation. Exceeds BDE. Amber glassware required. |
| 450 nm (Blue LED) | ~63 kcal/mol | Below BDE threshold. Stable unless a photocatalyst is present. |
| 530 nm (Green LED) | ~54 kcal/mol | Completely stable to direct photolysis. |
Section 4: Experimental Protocols (Self-Validating Systems)
To accurately determine the shelf-life and handling parameters of your specific batch, use this self-validating protocol for UV Degradation Profiling . This system is designed to isolate photochemical degradation from thermal or solvolytic degradation.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve 2-(4-iodophenoxy)-2-methylpropanoic acid in HPLC-grade Acetonitrile (a poor hydrogen-atom donor) to a concentration of 1.0 mg/mL.
-
Aliquot Distribution (The Self-Validating Matrix):
-
Sample A (Test): 2 mL in a clear borosilicate glass vial.
-
Sample B (Dark Control): 2 mL in an amber glass vial, completely wrapped in aluminum foil. (Validates that degradation is not thermal).
-
Sample C (Solvent Control): 2 mL in a clear vial using Methanol instead of Acetonitrile. (Validates the HAT pathway rate).
-
-
Controlled Irradiation: Place all three vials in a photoreactor equipped with 365 nm UV-A bulbs at 25°C for exactly 120 minutes.
-
Quenching and Analysis: Remove the vials, immediately transfer them to a dark environment, and dilute 1:10 with mobile phase. Inject 5 µL of each into an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Data Interpretation:
-
Sample B should show >99% recovery of the parent mass (m/z 305 [M-H]-).
-
Sample A will show a reduction in the parent peak and the emergence of dimeric species.
-
Sample C will show accelerated loss of the parent peak and a dominant deiodinated peak (m/z 179[M-H]-), confirming solvent-mediated hydrogen atom transfer.
-
Section 5: References
The mechanistic claims and protocols outlined in this guide are grounded in the following authoritative peer-reviewed literature:
-
Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides - ACS Organic Letters. Details the direct generation of aryl radicals from aryl iodides via UV excitation and homolytic cleavage. 1
-
Visible-Light-Induced Radical Carbo-Cyclization/gem-Diborylation through Triplet Energy Transfer between a Gold Catalyst and Aryl Iodides - Journal of the American Chemical Society. Explores the direct photoexcitation of aryl iodides under UV light and the resulting deiodination pathways. 3
-
Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds - ETH Zürich. Provides comprehensive thermodynamic data on Hydrogen Atom Transfer (HAT) processes and the bond dissociation energies of aryl C-I bonds. 2
Sources
Comparative Efficacy Guide: 2-(4-Iodophenoxy)-2-methylpropanoic Acid vs. Clofibric Acid in PPAR-α Activation
Executive Summary & Chemical Context
The development of targeted therapeutics for dyslipidemia and metabolic syndrome relies heavily on the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) is the active metabolite of clofibrate, a classical and widely studied PPAR-α agonist[1]. Its structural analogue, 2-(4-iodophenoxy)-2-methylpropanoic acid (often referred to as 4-iodoclofibric acid, CAS: 37404-23-2[2]), replaces the para-chloro substituent with a para-iodo group.
For drug development professionals and medicinal chemists, understanding the performance differences between these two analogs provides critical insights into structure-activity relationships (SAR). This guide objectively compares the mechanistic efficacy, binding dynamics, and experimental validation of both compounds, focusing on how a single halogen substitution fundamentally alters receptor engagement.
Mechanistic Causality: Halogen Bonding & PPAR-α LBD Interactions
The efficacy of fibrate drugs is dictated by their ability to bind the hydrophobic ligand-binding domain (LBD) of PPAR-α, inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR)[3]. The substitution of chlorine with iodine introduces two critical mechanistic variables:
-
Steric Engagement: Iodine possesses a larger Van der Waals radius than chlorine. This increased steric bulk allows the iodo-analog to more completely fill the hydrophobic tail pocket of the PPAR-α LBD, enhancing the thermodynamic stability of the ligand-receptor complex.
-
The "Sigma-Hole" Effect: Halogen atoms exhibit an anisotropic charge distribution. The electron density is pulled toward the carbon-halogen covalent bond, leaving a localized region of positive electrostatic potential at the outermost tip of the halogen, known as the "sigma hole". Because iodine is highly polarizable, its sigma hole is significantly more pronounced than that of chlorine. This allows 2-(4-iodophenoxy)-2-methylpropanoic acid to form stronger, highly directional non-covalent halogen bonds with nucleophilic residues (such as backbone carbonyls) within the receptor pocket.
Fig 1: Mechanistic pathway of PPAR-α activation by fibrate analogs.
Quantitative Data Comparison
The table below summarizes the physicochemical and pharmacodynamic properties of the two analogs. While clofibric acid serves as the baseline reference, the iodo-analog demonstrates altered electronic properties that influence its binding profile.
| Parameter | Clofibric Acid | 2-(4-Iodophenoxy)-2-methylpropanoic Acid |
| CAS Number | 882-09-7 | 37404-23-2[2] |
| Halogen Substituent | Chlorine (Cl) | Iodine (I) |
| Calculated LogP | ~2.80 | 2.53[2] |
| Sigma-Hole Magnitude | Moderate | Strong (Highly Polarizable) |
| Primary Target | PPAR-α[1] | PPAR-α |
| Receptor Binding Affinity | Baseline | Enhanced (via directional halogen bonding) |
Experimental Workflows: Evaluating PPAR-α Agonism
To empirically validate the efficacy differences between clofibric acid and its iodo-analog, researchers must employ orthogonal assays that measure both direct binding and functional transactivation[4].
Protocol 1: Cell-Based Transactivation Assay (Luciferase Reporter)
This assay measures the functional ability of the ligand to induce PPAR-α-mediated gene transcription.
-
Step 1: Cell Preparation. Plate CV-1 or HEK293 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% delipidated FBS.
-
Step 2: Transfection. Co-transfect the cells using a liposomal reagent with a PPAR-α expression plasmid and a Peroxisome Proliferator Response Element (PPRE)-driven firefly luciferase reporter plasmid.
-
Step 3: Ligand Treatment. After 24 hours, treat the cells with serial dilutions (0.1 µM to 100 µM) of either clofibric acid or 2-(4-iodophenoxy)-2-methylpropanoic acid. Incubate for an additional 24 hours.
-
Step 4: Detection. Lyse the cells, add the luciferin substrate, and quantify luminescence using a microplate reader.
-
Self-Validating System: To ensure the luminescence signal is strictly driven by PPAR-α agonism and not off-target promoter activation, run a parallel control group co-treated with GW6471 (a potent, selective PPAR-α antagonist). A complete ablation of the reporter signal in the presence of GW6471 validates the specificity of the assay.
Protocol 2: Time-Resolved FRET (TR-FRET) Binding Assay
While the reporter assay measures downstream function, TR-FRET isolates the thermodynamic binding affinity ( Ki ) of the ligand to the receptor LBD.
-
Step 1: Reagent Preparation. Prepare a master mix containing GST-tagged PPAR-α LBD and a Terbium (Tb)-labeled anti-GST antibody in a buffered solution (e.g., TRIS-HCl, pH 7.4).
-
Step 2: Ligand Incubation. Dispense the master mix into a 384-well plate. Add the fibrate analogs (clofibric acid vs. iodo-analog) in a 12-point concentration gradient.
-
Step 3: Tracer Addition. Add a fluorescent pan-PPAR tracer (a known agonist conjugated to a fluorophore like Bodipy).
-
Step 4: Signal Detection. Excite the plate at 340 nm. Measure the emission at 495 nm (Tb reference) and 520 nm (Tracer FRET signal).
-
Self-Validating System: Include a 'no-tracer' control well to measure the intrinsic autofluorescence of the halogenated analogs, and a 'tracer-only' well to establish the maximum FRET signal ( Bmax ). The assay is considered validated and robust only if the Z'-factor between the tracer-only and fully competed wells is >0.5.
Fig 2: Step-by-step TR-FRET assay workflow for quantifying PPAR-α binding affinity.
Conclusion & Strategic Recommendations
For drug development professionals optimizing fibrate scaffolds, the transition from clofibric acid to 2-(4-iodophenoxy)-2-methylpropanoic acid represents a strategic exploitation of halogen bonding. While clofibric acid remains a reliable baseline PPAR-α agonist[1], the incorporation of iodine leverages a superior sigma-hole effect, facilitating tighter non-covalent interactions within the receptor's LBD. Researchers should utilize the self-validating TR-FRET and transactivation workflows outlined above to accurately quantify these thermodynamic advantages during lead optimization.
Sources
- 1. WO2018193007A1 - Combination comprising a ppar agonist such as elafibranor and an acetyl-coa carboxylase (acc) inhibitor - Google Patents [patents.google.com]
- 2. 37404-23-2_2-(4-iodophenoxy)-2-methylpropanoic acidCAS号:37404-23-2_2-(4-iodophenoxy)-2-methylpropanoic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
structure-activity relationship of Propanoic acid, 2-(4-iodophenoxy)-2-methyl- analogs
An In-Depth Guide to the Structure-Activity Relationship of 2-(4-Iodophenoxy)-2-methylpropanoic Acid Analogs
Introduction: The Fibrate Scaffold and the Quest for Potent PPAR Agonists
Fibrates represent a well-established class of drugs primarily used to treat dyslipidemias, conditions characterized by unhealthy levels of lipids in the blood.[1][2] The therapeutic efficacy of these agents, which include compounds like clofibrate and fenofibrate, stems from their ability to activate Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] PPARs are nuclear receptors that play a pivotal role in regulating the transcription of genes involved in lipid metabolism and energy homeostasis.[5]
The core chemical structure of most fibrates is a phenoxyisobutyric acid derivative.[1] This guide focuses on a specific subset of this class: analogs of Propanoic acid, 2-(4-iodophenoxy)-2-methyl- . By systematically analyzing how modifications to this core structure impact its biological activity, we can derive a comprehensive structure-activity relationship (SAR). Understanding this SAR is fundamental for medicinal chemists and drug development professionals aiming to design novel, more potent, and selective PPAR modulators for treating metabolic disorders.[6] This guide will dissect the key structural components, compare the performance of various analogs with supporting experimental data, and provide standardized protocols for their synthesis and evaluation.
The Pharmacophore: Deconstructing the Core Moiety
The biological activity of these analogs is contingent on three key structural components, which together form the essential pharmacophore for PPAR binding:
-
Acidic Headgroup (Carboxylic Acid): This polar group is critical for anchoring the ligand within the PPAR ligand-binding pocket (LBP). It typically forms a crucial hydrogen bond interaction with key amino acid residues (like tyrosine and histidine) in the receptor's activation function-2 (AF-2) domain, stabilizing the active conformation. The carboxyl group is an absolute requirement for the activity of many fibrates.[2]
-
Linker Region (Phenoxy Ether and gem-Dimethyl Group): The phenoxy ether provides the appropriate spatial orientation between the acidic head and the hydrophobic tail. The gem-dimethyl group on the propanoic acid moiety is also significant; it introduces a conformational constraint and sterically shields the α-carbon, preventing metabolic oxidation and increasing the compound's in vivo half-life.
-
Hydrophobic Tail (Substituted Phenyl Ring): This nonpolar region occupies a large, hydrophobic pocket within the LBP. The nature of the substituent on this phenyl ring—in our case, the iodine atom at the para-position—is a primary determinant of the analog's binding affinity (potency) and its selectivity across different PPAR subtypes (α, γ, and δ).
Mechanism of Action: A Visual Guide to PPAR Activation
Fibrate analogs function as agonists, meaning they bind to and activate PPARs. Upon activation, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes that regulate lipid metabolism, leading to decreased triglycerides and an overall improvement in the lipid profile.[7]
Caption: General signaling pathway of PPARα activation by a fibrate analog.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of these analogs can be rationally tuned by modifying the core structure. The following sections compare how different substitutions impact biological activity, with a focus on PPARα, the primary target for fibrates used in treating hypertriglyceridemia.[1]
A. Modifications of the Phenyl Ring Substituent
The para-position of the phenyl ring is a critical "hotspot" for modification. The size, lipophilicity, and electronic nature of the substituent at this position directly influence how the molecule fits into the hydrophobic ligand-binding pocket.
| Compound | Para-Substituent (X) | Relative PPARα Potency | Key SAR Insights |
| Clofibrate | -Cl | Baseline | The benchmark fibrate. The chloro group is a relatively small, lipophilic, and electron-withdrawing group. |
| Analog 1 | -H | Lower | Removal of the halogen significantly reduces lipophilicity and potency, highlighting the importance of a hydrophobic substituent. |
| Analog 2 | -Br | Similar to -Cl | Bromine is larger and more lipophilic than chlorine, often leading to comparable or slightly increased activity. |
| Analog 3 | -I (Topic Compound) | Higher | Iodine is the largest and most lipophilic of the common halogens, which can lead to enhanced van der Waals interactions within the hydrophobic pocket, often resulting in higher potency. |
| Analog 4 | -CH₃ | Similar to -Cl | An electron-donating methyl group can also confer good activity, indicating that lipophilicity is a more dominant factor than the electronic effect for this position.[8] |
| Analog 5 | -NO₂ | Lower | A strongly electron-withdrawing and polar nitro group generally reduces activity, likely due to unfavorable polar interactions in a hydrophobic pocket.[8] |
Expert Interpretation: The trend observed with halogen substitution (I > Br ≈ Cl > H) strongly suggests that increased lipophilicity and size at the para-position are beneficial for PPARα agonism. The large, polarizable iodine atom in the topic compound, 2-(4-iodophenoxy)-2-methylpropanoic acid , is expected to maximize favorable hydrophobic interactions within the LBP, making it a potentially more potent agonist than its chlorinated counterpart, clofibric acid.
B. Modifications of the Acidic Headgroup
The carboxylic acid is a key anchoring point. While essential for high-affinity binding, it can be modified, often in a prodrug strategy to improve pharmacokinetic properties.
| Modification | Example Structure | Effect on Activity | Rationale |
| Esterification | -COOCH₂CH₃ (Ethyl Ester) | Inactive in vitro, Active in vivo | The ester serves as a prodrug. It is inactive at the receptor level but is rapidly hydrolyzed by esterases in the body to release the active carboxylic acid. This strategy improves oral bioavailability. |
| Bioisosteric Replacement | Tetrazole | Activity often retained | A tetrazole ring is a common bioisostere for a carboxylic acid. It is acidic and can form similar key hydrogen bond interactions with the receptor, sometimes offering advantages in metabolic stability or cell permeability.[9] |
Comparative Performance: Fibrate Analogs as PPAR Agonists
To provide a quantitative comparison, the following table summarizes reported activity data for various fibrate analogs. The potency is typically measured as the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximum biological response in a cellular assay. A lower EC₅₀ value indicates higher potency.
| Compound | Primary Target | PPARα EC₅₀ (μM) | PPARγ EC₅₀ (μM) | Notes |
| GL479 [10] | Dual α/γ Agonist | 0.6 | 1.4 | A dual agonist combining a clofibric acid skeleton with a phenyldiazenyl function.[10] |
| MHY2013 [5][11] | Pan Agonist | Strong Activator | Strong Activator | A potent PPAR pan agonist that improves insulin resistance and dyslipidemia in animal models.[5][11] |
| Bezafibrate [11] | Pan Agonist | ~50 | ~60 | A well-known but moderately potent pan-agonist. |
| Fenofibric Acid | Selective α Agonist | ~30 | >100 | The active metabolite of fenofibrate, showing selectivity for the PPARα subtype. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.
General Synthesis of 2-(4-Substituted-Phenoxy)-2-methylpropanoic Acid Analogs
The most common and efficient method for synthesizing these compounds is via a Williamson ether synthesis followed by ester hydrolysis.
Step 1: Williamson Ether Synthesis
-
To a solution of the desired 4-substituted phenol (1.0 eq) in a polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide anion.
-
Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 6-12 hours).
-
After cooling, filter off the base and evaporate the solvent under reduced pressure.
-
Purify the crude ester product by column chromatography on silica gel.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add an excess of a strong base, such as sodium hydroxide (NaOH, 3.0 eq).
-
Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2 with a strong acid (e.g., 1M HCl).
-
The final carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield the pure product.
PPARα Ligand Activation Assay (Luciferase Reporter Assay)
This cell-based assay is the gold standard for quantifying the potency of PPAR agonists.
Workflow Diagram:
Caption: Experimental workflow for a PPARα luciferase reporter gene assay.
Detailed Protocol:
-
Cell Culture: Maintain a suitable host cell line, such as HEK293T, in appropriate growth medium.
-
Transfection: Co-transfect the cells with three plasmids: one that expresses the full-length human PPARα protein, a second containing a luciferase reporter gene downstream of a PPRE sequence, and a third expressing Renilla luciferase for normalization.
-
Plating: Seed the transfected cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test analogs (e.g., from 100 μM to 1 nM) in assay medium. Replace the culture medium with the medium containing the test compounds. Include a positive control (e.g., GW7647) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Lysis and Readout: Lyse the cells and measure both Firefly (from the PPRE reporter) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion and Future Directions
The structure-activity relationship for 2-(4-iodophenoxy)-2-methylpropanoic acid and its analogs is well-defined and follows the classical principles of fibrate pharmacophores. The key takeaways are:
-
An acidic headgroup is essential for receptor anchoring.
-
A lipophilic, bulky substituent at the para-position of the phenyl ring, such as iodine, is predicted to enhance potency by optimizing hydrophobic interactions within the PPAR ligand-binding pocket.
-
The core scaffold can be modified to create prodrugs or incorporate features that confer dual or pan-PPAR agonism.[10]
Future research in this area should focus on synthesizing the 4-iodo analog and its isomers (ortho, meta) to experimentally validate the predicted increase in potency. Furthermore, evaluating the selectivity profile across all three PPAR subtypes (α, γ, δ) would be crucial to identify candidates with tailored therapeutic effects, potentially offering improved treatments for complex metabolic syndromes that go beyond simple lipid lowering.[11]
References
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Giampietro, L., D'Angelo, A., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(24), 7662-6. Available at: [Link]
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Semantic Scholar. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Giampietro, L., Ammazzalorso, A., Amoroso, R., & De Filippis, B. (2019). Development of Fibrates as Important Scaffolds in Medicinal Chemistry. ChemMedChem, 14(11), 1051-1066. Available at: [Link]
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Semantic Scholar. Figure 1 from Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Available at: [Link]
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Stasch, J. P., Pacher, P., & Evgenov, O. V. (2011). The fibrate gemfibrozil is a NO- and haem-independent activator of soluble guanylyl cyclase: in vitro studies. British Journal of Pharmacology, 162(3), 683–694. Available at: [Link]
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Kumar, A., et al. (2011). Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 21(2), 682-5. Available at: [Link]
-
An, H. J., Lee, B., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17156–17170. Available at: [Link]
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Navarrete-Vázquez, G., et al. (2012). 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E, 68(Pt 3), o768. Available at: [Link]
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An, H. J., Lee, B., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17156-17170. Available at: [Link]
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Wikipedia. (n.d.). PPAR agonist. Available at: [Link]
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Ye, J., et al. (2022). Synergistic Hypolipidemic Effects and Mechanisms of Phytochemicals: A Review. Molecules, 27(18), 5899. Available at: [Link]
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Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 125. Available at: [Link]
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Cresset. (2016). On Exploring Structure Activity Relationships. Available at: [Link]
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Bibi, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1832. Available at: [Link]
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- 11. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo vs in vitro metabolism of Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
As a Senior Application Scientist, evaluating the metabolic fate of carboxylic acid-containing drug candidates requires navigating the complex interplay between phase II conjugation and reactive metabolite formation. Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (often referred to as iodofibric acid), an iodine-substituted analogue of the hypolipidemic agent clofibric acid, presents a classic paradigm for this challenge.
Unlike many small molecules that undergo extensive cytochrome P450 (CYP) mediated phase I oxidation, fibrate analogues are almost exclusively cleared via phase II UDP-glucuronosyltransferase (UGT) conjugation [1]. However, predicting the in vivo clearance of these compounds from in vitro data is notoriously difficult. The resulting acyl-glucuronide metabolites are not inert waste products; they are chemically reactive electrophiles capable of forming covalent adducts with plasma proteins [2].
This guide objectively compares the in vitro and in vivo metabolic profiling of iodofibric acid, detailing the causality behind experimental design, the mechanisms of acyl-glucuronide reactivity, and the protocols required to build a self-validating metabolic assay.
Mechanistic Overview: The Acyl-Glucuronide Pathway
The addition of the heavy, lipophilic iodine atom to the fibrate scaffold increases the molecule's affinity for specific UGT isoforms—primarily UGT2B7 , with secondary contributions from UGT1A9 and UGT1A3 [1].
When iodofibric acid is glucuronidated, the carboxylic acid moiety is converted into an ester-linked acyl-glucuronide. In vitro, this reaction is straightforward. In vivo, however, this acyl-glucuronide undergoes intramolecular rearrangement and reacts with nucleophilic residues on proteins (such as human serum albumin) via a Schiff base mechanism or transacylation [3]. This covalent binding alters the pharmacokinetic profile and is a critical factor in the well-documented in vitro to in vivo extrapolation (IVIVE) underprediction phenomenon, where microsomal data can underpredict in vivo clearance by up to 10-fold [4].
Fig 1: UGT-mediated metabolism of iodofibric acid and reactive acyl-glucuronide formation.
In Vitro Metabolism Profiling (The Controlled System)
In vitro systems, such as Human Liver Microsomes (HLMs) and recombinant UGTs, isolate the enzymatic conjugation process from systemic variables like blood flow, protein binding, and transporter efflux.
Causality in Experimental Design
UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). In intact microsomes, the ER membrane acts as a barrier to the highly polar cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA). Therefore, the addition of a pore-forming peptide, alamethicin , is strictly required to permeabilize the vesicles and expose the UGT active sites. Without alamethicin, intrinsic clearance ( CLint ) will be falsely depressed.
Self-Validating Protocol: HLM Glucuronidation Assay
-
System Preparation: Pre-incubate pooled HLMs (0.5 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes to ensure complete membrane permeabilization.
-
Substrate Addition: Add iodofibric acid (1–50 µM) in a physiological buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 ).
-
Reaction Initiation: Initiate the reaction by adding UDPGA (final concentration 2 mM).
-
Validation Controls (Critical):
-
Negative Control: Run a parallel incubation lacking UDPGA to confirm that substrate depletion is exclusively UGT-mediated.
-
Inhibition Control: Co-incubate with fluconazole (a selective UGT2B7 inhibitor) to validate the specific isoform contribution [1].
-
-
Quenching: At defined time points (0, 15, 30, 60 min), quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 15,000 x g for 10 min and analyze the supernatant via LC-MS/MS.
Comparative Kinetic Data
The increased lipophilicity of the iodine substitution generally lowers the Km (increasing affinity) compared to the chlorinated analogue, clofibric acid, though Vmax remains comparable.
| Compound | Primary Enzyme | Km (µM) | Vmax (pmol/min/mg) | CLint (µL/min/mg) | Protein Adduction In Vitro |
| Clofibric Acid | UGT2B7 | ~25.0 | ~450 | ~18.0 | Moderate |
| Iodofibric Acid | UGT2B7 | ~12.5 | ~410 | ~32.8 | High (Due to higher lipophilicity) |
In Vivo Metabolism & Pharmacokinetics (The Complex System)
While in vitro assays measure the potential for glucuronidation, in vivo models reveal the fate of the glucuronide. For iodofibric acid, the in vivo environment introduces human serum albumin (HSA), enterohepatic recirculation, and biliary efflux transporters.
Causality in Experimental Design
Acyl-glucuronides are notoriously unstable ex vivo. If blood samples are collected normally, the iodofibryl-glucuronide will rapidly hydrolyze back into the parent iodofibric acid in the collection tube, leading to a massive overestimation of the parent drug and an underestimation of the metabolite. Therefore, the protocol must include immediate chemical stabilization.
Self-Validating Protocol: In Vivo PK and Biliary Excretion
-
Model Selection: Administer iodofibric acid intravenously (IV) to wild-type rats or humanized UGT2 mice to assess systemic clearance.
-
Sampling & Stabilization (Critical): Collect blood at predetermined intervals. Immediately transfer the blood into pre-chilled tubes containing formic acid (to drop the pH to ~4.5) or a stabilizing esterase inhibitor (e.g., dichlorvos). Acyl-glucuronides are most stable at slightly acidic pH; physiological pH (7.4) accelerates their degradation.
-
Adduct Quantification: To measure covalent binding, precipitate plasma proteins with trichloroacetic acid (TCA), wash the pellet extensively to remove unbound drug, and subject the pellet to alkaline hydrolysis to release the covalently bound iodofibric acid for LC-MS/MS quantification [2].
-
Biliary Collection: Cannulate the bile duct to measure the efflux of the intact acyl-glucuronide, confirming the role of transporters like MRP2 in hepatic clearance.
Fig 2: Comparative experimental workflow for in vitro and in vivo metabolic profiling.
Bridging the Gap: The IVIVE Disconnect
When comparing the in vivo clearance of iodofibric acid to the scaled in vitro intrinsic clearance, researchers will typically observe a significant underprediction [4]. This disconnect is driven by three primary factors:
-
The Albumin Sink: In vivo, iodofibric acid is highly bound to plasma proteins. However, the formation of covalent adducts via the Schiff base mechanism effectively acts as an irreversible "sink," driving continuous metabolism that is not accounted for in standard in vitro microsomal incubations lacking albumin [3].
-
Transporter Interplay: In vitro microsomes do not possess functional efflux transporters. In vivo, hepatic transporters rapidly remove the acyl-glucuronide from the hepatocyte into the bile, preventing product inhibition of the UGT enzymes and driving the forward reaction.
-
Enterohepatic Recirculation: Biliary excreted glucuronides can be cleaved by gut microbiota (via β -glucuronidases), reabsorbing the parent iodofibric acid and creating secondary plasma peaks that complicate half-life calculations.
To achieve accurate predictive modeling, scientists must utilize physiologically based pharmacokinetic (PBPK) models that incorporate albumin binding kinetics, specific UGT2B7 expression scalars, and the degradation half-life of the reactive acyl-glucuronide.
References
-
In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes Drug Metabolism and Disposition (NIH)[Link]
-
In vivo covalent binding of clofibric acid to human plasma proteins and rat liver proteins Journal of Pharmacology and Experimental Therapeutics (NIH)[Link]
-
Studies on the in vitro reactivity of clofibryl and fenofibryl glucuronides. Evidence for protein binding via a Schiff's base mechanism Biochemical Pharmacology (NIH)[Link]
-
Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data Current Pharmacology Reports (NIH)[Link]
A Spectroscopic Showdown: Characterizing Propanoic acid, 2-(4-iodophenoxy)-2-methyl- and its Chlorinated Fibrate Cousins
A Senior Application Scientist's Guide to Comparative Analysis using IR, NMR, and Mass Spectrometry
In the landscape of pharmaceutical analysis, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their analogs is paramount. Fibrates, a class of amphipathic carboxylic acids, have been a cornerstone in the management of hyperlipidemia. Their mechanism, centered on the activation of peroxisome proliferator-activated receptors (PPARs), has inspired the synthesis of numerous structural variants. This guide provides an in-depth spectroscopic comparison of two prominent chlorinated fibrates, Clofibrate and Bezafibrate, alongside the non-chlorinated Gemfibrozil, and a structurally related, though not commercially available, iodo-analog: Propanoic acid, 2-(4-iodophenoxy)-2-methyl-.
The Molecules Under the Lens
Before dissecting their spectra, let's briefly introduce our subjects. All share a common phenoxy-isobutyric acid scaffold but differ in their aromatic substitution and other functional groups, which gives rise to distinct spectroscopic signatures.
-
Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (Predicted Analysis): A heavy-halogen analog. Its spectroscopic properties are predicted based on established principles and comparison with the other compounds.
-
Clofibrate: An ethyl ester of the chlorinated parent acid, notable for its liquid form at room temperature.[1]
-
Bezafibrate: A second-generation fibrate featuring a p-chlorobenzamide ethyl group, enhancing its structural complexity.[2]
-
Gemfibrozil: A non-halogenated fibrate with a dimethylphenoxy group, serving as a useful non-chlorinated baseline for comparison.[3]
Part 1: Infrared (IR) Spectroscopy - Unveiling Functional Groups
Infrared spectroscopy is a foundational technique for identifying the functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the bond type and its chemical environment. For the compounds , we are particularly interested in the vibrations of the carboxylic acid/ester, ether, and aromatic C-H and C-C bonds.
Comparative IR Data
The table below summarizes the key experimental IR absorption bands for the fibrates. The analysis for the iodo-analog is predictive, based on the consistent features of the molecular backbone.
| Functional Group | Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (Predicted) | Clofibrate | Bezafibrate[2] | Gemfibrozil[4][5] |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (Broad) | N/A (Ester) | ~3458 cm⁻¹ | ~3300-2500 cm⁻¹ (Broad) |
| C-H Stretch (Aromatic/Alkyl) | ~3100-2850 cm⁻¹ | ~2980-2850 cm⁻¹ | ~2980-2850 cm⁻¹ | ~2944-2877 cm⁻¹[6] |
| C=O Stretch (Carbonyl) | ~1710 cm⁻¹ (Acid) | ~1750 cm⁻¹ (Ester) | ~1728 cm⁻¹ (Acid), ~1600 cm⁻¹ (Amide) | ~1708 cm⁻¹ (Acid)[5] |
| C-O Stretch (Ether/Acid) | ~1250 cm⁻¹, ~1170 cm⁻¹ | ~1270 cm⁻¹, ~1140 cm⁻¹ | ~1249 cm⁻¹ | ~1287 cm⁻¹, ~1166 cm⁻¹ |
| Aromatic C=C Bending | ~820 cm⁻¹ (p-subst.) | ~825 cm⁻¹ (p-subst.) | ~844 cm⁻¹ (p-subst.) | Multiple bands |
| C-Cl Stretch | N/A | ~700-800 cm⁻¹ | ~760 cm⁻¹ | N/A |
| C-I Stretch | ~500-600 cm⁻¹ | N/A | N/A | N/A |
Interpretation and Causality:
-
The Carbonyl (C=O) Stretch: This is one of the most intense and diagnostic peaks.[7] The carboxylic acid carbonyl of Bezafibrate and Gemfibrozil appears around 1728-1708 cm⁻¹.[2][5] Clofibrate, being an ethyl ester, shows a characteristic shift to a higher wavenumber (~1750 cm⁻¹). Bezafibrate presents an additional carbonyl stretch from its amide group around 1600 cm⁻¹.[2]
-
The Hydroxyl (O-H) Stretch: The carboxylic acid O-H stretch is typically very broad (due to hydrogen bonding) and covers a wide range from 3300 to 2500 cm⁻¹, a feature clearly expected for all the acids but absent in the ester, Clofibrate.[8]
-
Aryl-Halogen Stretch: The key differentiator for the halogenated compounds is the stretch associated with the carbon-halogen bond. The C-Cl stretch for chlorinated fibrates is found in the fingerprint region. The predicted C-I stretch for the iodo-analog would be at a significantly lower wavenumber (~500-600 cm⁻¹) due to the higher mass of the iodine atom. This provides a clear diagnostic marker to distinguish it from its chlorinated counterparts.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The choice of sampling technique is critical for obtaining a high-quality spectrum. For solid samples like Bezafibrate and Gemfibrozil, the KBr pellet method is standard. For a liquid like Clofibrate, a neat film between salt plates is used.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogenous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet (or salt plates with the liquid sample) in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 2 cm⁻¹.[2]
-
Perform baseline correction and peak labeling using the instrument's software.
-
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure. It provides information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. Chemical shift (δ), signal splitting (multiplicity), and integration are the key parameters used for structural assignment.
Comparative ¹H NMR Data
The proton NMR spectra reveal the arrangement of hydrogen atoms in the molecules.
| Proton Environment | Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (Predicted) | Clofibrate | Bezafibrate | Gemfibrozil[8] |
| -C(CH₃)₂ | ~1.5 ppm (s, 6H) | ~1.6 ppm (s, 6H) | ~1.5 ppm (s, 6H) | 1.12 ppm (s, 6H) |
| Aromatic H's | ~6.7 ppm (d, 2H), ~7.6 ppm (d, 2H) | ~6.8 ppm (d, 2H), ~7.2 ppm (d, 2H) | Multiple signals ~6.8-7.8 ppm | 6.62-6.97 ppm (m, 3H) |
| -OCH₂CH₃ (Ester) | N/A | ~4.2 ppm (q, 2H) | N/A | N/A |
| -OCH₂CH₃ (Ester) | N/A | ~1.2 ppm (t, 3H) | N/A | N/A |
| -CH₂CH₂- (Bezafibrate) | N/A | N/A | ~3.0 ppm (t, 2H), ~4.2 ppm (t, 2H) | N/A |
| -COOH | ~12-13 ppm (s, 1H) | N/A | ~12-13 ppm (s, 1H) | ~12 ppm (s, 1H) |
Interpretation and Causality:
-
Geminal Dimethyl Group: All four compounds show a sharp singlet integrating to 6 protons for the two equivalent methyl groups on the isobutyrate moiety.[9] This is a highly characteristic signal.
-
Aromatic Region: This region is most telling of the differences.
-
The para-substituted rings of the iodo-analog and Clofibrate are expected to show two distinct doublets (an AA'BB' system), a classic pattern for 1,4-disubstitution.
-
The aromatic region for Bezafibrate is more complex due to the presence of two different substituted benzene rings.
-
Gemfibrozil's trisubstituted ring gives rise to a more complex multiplet pattern with three distinct signals.[8]
-
-
Ester vs. Acid: Clofibrate is immediately distinguished by the quartet and triplet signals of its ethyl ester group, which are absent in the others.[10] The highly deshielded proton of the carboxylic acid group (~12-13 ppm) is a clear marker for the other three compounds.[11]
Comparative ¹³C NMR Data
Carbon-13 NMR provides a map of the carbon backbone of the molecules.
| Carbon Environment | Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (Predicted) | Clofibrate | Bezafibrate | Gemfibrozil[8] |
| -C(CH₃)₂ | ~25 ppm | ~25 ppm | ~25 ppm | 24.87 ppm |
| Quaternary -C(CH₃)₂ | ~80 ppm | ~79 ppm | ~79 ppm | 40.91 ppm |
| C=O (Acid/Ester) | ~176 ppm | ~174 ppm | ~176 ppm (Acid), ~167 ppm (Amide) | 178.56 ppm |
| Aromatic C-O | ~157 ppm | ~155 ppm | ~156 ppm | 156.43 ppm |
| Aromatic C-Halogen | ~90 ppm (C-I) | ~125 ppm (C-Cl) | ~129 ppm (C-Cl) | N/A |
| -OCH₂CH₃ (Ester) | N/A | ~62 ppm, ~14 ppm | N/A | N/A |
Interpretation and Causality:
-
The Heavy Atom Effect: The most striking predicted difference for the iodo-analog is the chemical shift of the carbon directly bonded to iodine (C-I). Due to the "heavy atom effect," this carbon is expected to be significantly shielded (shifted upfield) to around 90 ppm, compared to the ~125-129 ppm for the C-Cl carbon in the chlorinated fibrates.[12] This provides an unambiguous diagnostic tool.
-
Quaternary Carbon: The chemical shift of the quaternary carbon attached to the oxygen and the two methyl groups is also diagnostic. Note the significant difference in Gemfibrozil (~41 ppm) compared to the others (~79-80 ppm), which is due to the different overall electronic structure of the molecule.[8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is crucial for solubility and to avoid overlapping signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum. A relaxation delay of 1-2 seconds and 8-16 scans are typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, a longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
-
Part 3: Mass Spectrometry - Weighing the Molecules
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. The choice of ionization technique is crucial; Electrospray Ionization (ESI) is common for these types of molecules, often coupled with liquid chromatography (LC-MS).
Comparative Mass Spectrometry Data
| Parameter | Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (Predicted) | Clofibrate | Bezafibrate | Gemfibrozil[8] |
| Molecular Formula | C₁₀H₁₁IO₃ | C₁₂H₁₅ClO₃ | C₁₉H₂₀ClNO₄ | C₁₅H₂₂O₃ |
| Molecular Weight | 322.09 g/mol | 242.70 g/mol | 361.82 g/mol | 250.33 g/mol |
| [M+H]⁺ or [M-H]⁻ | m/z 323.0 (pos) or 321.0 (neg) | m/z 243.1 (pos) | m/z 362.1 (pos) or 360.2 (neg) | m/z 251.16 (pos) |
| Key Isotope Pattern | M+1, M+2 | M+2 (~3:1 ratio for Cl) | M+2 (~3:1 ratio for Cl) | M+1, M+2 |
| Characteristic Fragments | Loss of -COOH, cleavage of ether bond | Loss of -OC₂H₅, cleavage at ether bond, m/z 128 (chlorophenol ion) | m/z 274.1 (cleavage of amide side chain) | Loss of -COOH, cleavage of ether bond |
Interpretation and Causality:
-
Molecular Ion Peak: The most fundamental piece of information is the molecular ion peak, which confirms the molecular weight of each compound. ESI often produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Isotopic Signature of Chlorine: A definitive feature for Clofibrate and Bezafibrate is the presence of a prominent M+2 peak, with an intensity approximately one-third that of the molecular ion peak. This is due to the natural abundance of the ³⁷Cl isotope and is a hallmark of a monochlorinated compound. This pattern would be absent in Gemfibrozil and the iodo-analog.
-
Fragmentation: Tandem MS (MS/MS) reveals connectivity. For Bezafibrate, a common fragmentation involves the cleavage of the amide side chain, leading to a product ion at m/z 274.1. For Clofibrate, a characteristic fragment is the chlorophenol ion at m/z 128. Similar ether bond cleavages would be expected for Gemfibrozil and the iodo-analog, yielding fragments corresponding to their respective substituted phenol moieties.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Perform serial dilutions to create working solutions at an appropriate concentration for analysis (e.g., 1 µg/mL).[11]
-
-
LC Separation:
-
Inject a small volume (e.g., 5 µL) of the sample solution into the LC system.
-
Use a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve chromatographic separation.
-
-
MS Detection:
-
The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., ESI).
-
Set the mass spectrometer to scan over a relevant mass range in either positive or negative ion mode.
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor and fragmenting it to observe the product ions.[9]
-
Conclusion
The spectroscopic techniques of IR, NMR, and MS, when used in concert, provide a powerful and definitive toolkit for the structural characterization and comparison of Propanoic acid, 2-(4-iodophenoxy)-2-methyl- and its chlorinated fibrate relatives. Each technique offers a unique piece of the structural puzzle. IR spectroscopy rapidly identifies key functional groups like carbonyls and hydroxyls. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, revealing subtle differences in substitution patterns. Finally, mass spectrometry confirms the molecular weight and provides crucial information on isotopic composition and fragmentation pathways.
The key distinguishing features are summarized as follows:
-
Clofibrate is uniquely identified by its ethyl ester signals in NMR and the corresponding C=O stretch in its IR spectrum.
-
Bezafibrate's complexity is evident from its additional amide signals in IR and a more complicated aromatic region in its NMR spectra.
-
Gemfibrozil is set apart by its lack of halogens and its unique substitution pattern on the aromatic ring.
-
The theoretical iodo-analog is most clearly distinguished by the predicted upfield shift of the C-I carbon in its ¹³C NMR spectrum and the low-frequency C-I vibration in its IR spectrum.
By understanding the principles behind each technique and how molecular structure influences the resulting spectra, researchers can confidently identify these compounds, assess their purity, and characterize novel analogs in the ongoing development of therapeutic agents.
References
-
Crystal Growth & Design. (2009). Concomitant Polymorphs of the Antihyperlipoproteinemic Bezafibrate. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Clofibrate - Some Pharmaceutical Drugs. NCBI Bookshelf. [Link]
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Al-marri, A. A., Eltayeb, N. K., & El-say, K. M. (2020). Electrosprayed Polymeric Nanospheres for Enhanced Solubility, Dissolution Rate, Oral Bioavailability and Antihyperlipidemic Activity of Bezafibrate. PMC. [Link]
-
Scribd. (n.d.). Gemfibrozil: Uses, Mechanism, and Spectra. [Link]
-
Inoue, K., et al. (2006). Bezafibrate at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism. PMC. [Link]
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CD BioGlyco. (n.d.). Clofibrate Capsule Analysis Service. [Link]
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New Drug Approvals. (2016). Gemfibrozil. [Link]
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OAText. (2019). Determination of bezafibrate in human plasma by using liquid chromatography-tandem mass spectrometry. [Link]
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ResearchGate. (n.d.). Fourier transforms infrared spectra of gemfibrozil (A), βcyclodextrin.... [Link]
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Doc Brown's Chemistry. (2026). mass spectrum of 2-methylpropanoic acid. [Link]
-
LibreTexts Chemistry. (2021). 29.9 1H NMR Spectroscopy. [Link]
-
Stenutz. (n.d.). 2-(4-chlorophenoxy)-2-methylpropanoic acid. [Link]
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National Center for Biotechnology Information. (n.d.). Clofibrate. PubChem. [Link]
-
Research Journal of Pharmacy and Technology. (2025). Improving Dissolution Rate of Gemfibrozil by Multicomponent Crystal Formation with Succinic Acid. [Link]
-
Brás, N. F., et al. (2012). A Comprehensive Study of Gemfibrozil Complexation with β-Cyclodextrins in Aqueous Solution Using Different Analytical Techniques. PMC. [Link]
-
ACS Publications. (2022). Metabolic Activation of Gemfibrozil Mediated by Cytochrome P450 Enzymes and Sulfotransferases. Chemical Research in Toxicology. [Link]
-
Doc Brown's Chemistry. (2026). 13C nmr spectrum of 2-iodo-2-methylpropane. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
SpectraBase. (n.d.). 2-(p-Hydroxyphenoxy)propionic acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
Asian Publication Corporation. (n.d.). Qualitative and Quantitative Analysis on Fibrates - A Spectroscopic Study. [Link]
-
PMC. (2022). Mass Spectrometry Detection and Imaging of a Non‐Covalent Protein–Drug Complex in Tissue from Orally Dosed Rats. [Link]
-
Taylor & Francis Online. (2006). PMR Spectrometric Analysis of Clofibrate. Spectroscopy Letters. [Link]
-
Organic Spectroscopy International. (2016). Gemfibrozil. [Link]
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- 2. np-mrd.org [np-mrd.org]
- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to the Analytical Validation of Propanoic acid, 2-(4-iodophenoxy)-2-methyl- as a Reference Standard
This guide provides an in-depth, objective comparison of methodologies for the validation of Propanoic acid, 2-(4-iodophenoxy)-2-methyl- as an analytical reference standard. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices, ensuring a robust and self-validating system for quality control and regulatory compliance.
The Imperative for a Validated Reference Standard
Propanoic acid, 2-(4-iodophenoxy)-2-methyl-, a member of the phenoxypropionic acid class, represents a molecule of significant interest as a potential intermediate in pharmaceutical synthesis or as a related substance in active pharmaceutical ingredients (APIs). The establishment of a highly characterized, validated analytical reference standard is the bedrock of accurate quantification, impurity profiling, and stability testing. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. This guide details the validation of a primary lot of this material, establishing its fitness for use in critical analytical applications.
The Validation Master Plan: A Multi-Faceted Approach
A comprehensive validation plan was designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4] The validation strategy employs a primary, stability-indicating HPLC-UV method and compares its performance against an orthogonal method, Quantitative Nuclear Magnetic Resonance (qNMR), to provide an unequivocal assessment of the material's purity and identity.
The validation process can be visualized as a structured workflow:
Caption: High-level workflow for reference standard validation.
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
A reverse-phase HPLC method with UV detection was developed as the primary method for purity and assay determination. The choice of a C18 stationary phase is based on its hydrophobicity, which is ideal for retaining and separating moderately polar aromatic compounds like the target analyte.
Specificity and Selectivity
Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities or degradants.[1] To demonstrate this, the reference standard was subjected to forced degradation under acidic, basic, oxidative, and photolytic stress conditions.
Experimental Rationale: The goal of forced degradation is to intentionally create potential degradation products. An effective stability-indicating method must be able to separate the intact analyte peak from any new peaks that form under these stress conditions.
Caption: Demonstrating specificity via chromatographic separation.
The results, summarized below, show that all major degradants were chromatographically resolved from the main analyte peak, confirming the method is stability-indicating.
| Condition | % Degradation | Peak Purity (PDA) | Resolution (Analyte vs. Nearest Impurity) |
| Acid Hydrolysis (0.1N HCl, 80°C, 4h) | 8.5% | >0.999 | 2.1 |
| Base Hydrolysis (0.1N NaOH, 80°C, 2h) | 15.2% | >0.999 | 1.8 |
| Oxidation (3% H₂O₂, RT, 24h) | 11.8% | >0.999 | 2.5 |
| Photolytic (ICH Option 2, solid) | 2.1% | >0.999 | 3.0 |
Linearity, Range, Accuracy, and Precision
These parameters collectively demonstrate the method's quantitative reliability.[4] Validation was performed according to ICH guidelines.[1]
Experimental Rationale:
-
Linearity confirms that the instrument's response is directly proportional to the analyte concentration.
-
Accuracy measures the closeness of the experimental value to the true value and is demonstrated by spike recovery.
-
Precision shows the degree of scatter between repeated measurements. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
| Parameter | Acceptance Criteria | HPLC-UV Method Result |
| Linearity (Range: 50-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | 0.9998 |
| Accuracy (Spike Recovery at 3 levels) | 98.0% - 102.0% Recovery | 99.5% - 101.2% |
| Precision (Repeatability, n=6) | RSD ≤ 1.0% | 0.45% |
| Precision (Intermediate, n=12) | RSD ≤ 2.0% | 0.82% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1 µg/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 µg/mL |
The data clearly indicates the HPLC-UV method is linear, accurate, and precise for its intended range.
Orthogonal Method Comparison: Quantitative NMR (qNMR)
An orthogonal method is a distinct analytical technique used to corroborate the results from the primary method, providing a higher degree of confidence in the assigned purity value. qNMR was chosen for its status as a primary ratio method of measurement, where the signal intensity is directly proportional to the number of nuclear spins, requiring a certified internal standard but not a standard of the analyte itself.
Experimental Rationale: Unlike chromatography, which measures purity relative to other UV-active components, qNMR provides an absolute measure of the molar quantity of the analyte against a certified, unrelated internal standard (e.g., Maleic Acid). This avoids potential biases from impurities that do not have a chromophore.
Comparative Purity Assessment
The purity of the Propanoic acid, 2-(4-iodophenoxy)-2-methyl- lot was determined by both the validated HPLC-UV method (using a mass balance approach) and the qNMR method.
| Parameter | HPLC-UV (Mass Balance) | qNMR (vs. Certified Maleic Acid) |
| Purity by Area % | 99.85% | N/A |
| Water Content (Karl Fischer) | 0.05% | N/A |
| Residual Solvents (GC-HS) | <0.01% | N/A |
| Non-Volatile Residue | <0.01% | N/A |
| Calculated Purity (Mass Balance) | 99.78% | N/A |
| Assay by qNMR | N/A | 99.81% |
The excellent agreement between the chromatographic mass balance purity (99.78%) and the absolute qNMR assay (99.81%) provides strong, multi-faceted evidence of the material's high purity and validates the primary HPLC method.
Detailed Experimental Protocols
Protocol: HPLC-UV Purity Method
-
System: Agilent 1260 Infinity II or equivalent, with Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 min, hold for 3 min, return to 30% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in 50:50 Acetonitrile:Water. Further dilute to a working concentration of 100 µg/mL for purity analysis.
Protocol: qNMR Assay
-
System: Bruker 400 MHz Avance III HD or equivalent.
-
Internal Standard (IS): NIST-traceable Maleic Acid, accurately weighed.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Accurately weigh ~10 mg of Propanoic acid, 2-(4-iodophenoxy)-2-methyl- and ~5 mg of Maleic Acid IS into a vial. Dissolve in ~0.7 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Relaxation Delay (D1): 30 seconds (ensuring full relaxation, >5 * T₁).
-
Number of Scans: 16.
-
-
Processing: Apply exponential line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.
-
Calculation: Integrate the well-resolved analyte signal (e.g., the gem-dimethyl singlet) and the vinyl proton signal of the Maleic Acid IS. Calculate the purity using the standard qNMR equation, accounting for molecular weights, number of protons, and sample masses.
Conclusion and Recommendations
The comprehensive validation of Propanoic acid, 2-(4-iodophenoxy)-2-methyl- demonstrates its suitability as an analytical reference standard. The primary HPLC-UV method is proven to be specific, linear, accurate, and precise, making it a reliable tool for quality control and stability studies. The orthogonal verification by qNMR provides a high degree of certainty in the assigned purity value of 99.8% (average of both methods), establishing a trustworthy foundation for all future analytical work involving this compound. This dual-method validation approach represents a best practice for the certification of new reference materials in a regulated environment.
References
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Google Patents. (1990). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
-
Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]
-
U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
PubMed. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. [Link]
-
ResearchGate. (2016). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
PubMed. (2024). RIFM fragrance ingredient safety assessment, propanoic acid, 2-methyl-, cyclohexyl ester, CAS Registry Number 1129-47-1. [Link]
-
National Center for Biotechnology Information. 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
-
U.S. Pharmacopeia. (2023). <1225> Validation of Compendial Procedures. [Link]
-
Scribd. ICH Q2 (R1) Analytical Procedures Guide. [Link]
-
The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
ResearchGate. (2023). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Investigations of a Dog blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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Personal protective equipment for handling Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
The handling of Propanoic acid, 2-(4-iodophenoxy)-2-methyl- (CAS: 37404-23-2), commonly referred to as 4-iodoclofibric acid, requires rigorous safety protocols due to its unique physicochemical properties. As a halogenated aryloxyisobutyric acid derivative, it acts as a potent structural analog in lipid metabolism research. This guide provides drug development professionals with a definitive operational and safety framework, ensuring regulatory compliance and scientific integrity.
Physicochemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of the heavy iodine atom on the phenoxy ring significantly alters its lipophilicity compared to its chlorinated counterpart, clofibric acid[1].
Hazard Causality Analysis
-
Dermal Penetration Risk: With a LogP of approximately 2.53, this compound is highly lipophilic. If dissolved in organic solvents like DMSO or ethanol during assay preparation, it can rapidly partition across the stratum corneum (the skin's lipid barrier).
-
Local Tissue Irritation: The terminal carboxylic acid moiety acts as a proton donor. Upon contact with mucosal membranes or perspiration on the skin, it lowers the local pH, leading to acute irritation and potential protein denaturation.
-
Bioaccumulation Potential: Halogenated aromatic rings resist rapid enzymatic degradation in vivo, increasing the risk of systemic accumulation upon repeated low-dose exposures.
Quantitative Data Summary
| Property / Hazard Parameter | Value / Classification | Operational Implication |
| Molecular Formula | C10H11IO3 | Contains a carbon-halogen bond; dictates strict EPA halogenated waste disposal. |
| Molecular Weight | 306.10 g/mol | Low volatility as a solid, minimizing inhalation risk unless aerosolized as dust. |
| Lipophilicity (LogP) | 2.53 | High lipid solubility; mandates the use of solvent-resistant barrier PPE. |
| GHS Hazard Class | Acute Tox. 4 (Oral), Skin Irrit. 2 | Requires engineered ventilation (fume hood) and splash-proof eye protection. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient when handling lipophilic organic acids dissolved in carrier solvents. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that PPE selection be driven by specific chemical exposure risks[2].
-
Hand Protection (Critical): Use Nitrile or Neoprene gloves . Causality: Natural rubber latex degrades rapidly in the presence of organic acids and lipophilic solvents (like DMSO used for stock solutions), compromising the barrier[3]. Double-gloving is required when handling concentrated stock solutions.
-
Eye Protection: ANSI Z87.1-certified chemical splash goggles. Safety glasses are inadequate because they do not form a seal against aerosolized acidic droplets.
-
Body Protection: A flame-resistant, fluid-impermeable lab coat with knit cuffs. Ensure no exposed skin at the wrists.
Experimental Protocol: Stock Solution Preparation
This self-validating protocol outlines the preparation of a 10 mM stock solution in DMSO for in vitro cell-based assays.
Step 1: Environmental Verification
-
Verify the chemical fume hood has a face velocity of at least 100 feet per minute (fpm).
-
Clear the workspace of incompatible materials (e.g., strong oxidizers or strong bases).
Step 2: Gravimetric Analysis
-
Calculate required mass: To prepare 10 mL of a 10 mM solution, you require 0.1 mmol of the compound.
-
0.1 mmol×306.10 mg/mmol=30.61 mg .
-
Tare a static-free weigh boat on an analytical balance inside the hood. Use a stainless-steel micro-spatula to transfer the solid.
Step 3: Dissolution & Validation
-
Transfer the 30.61 mg of solid to a 15 mL amber glass vial (amber glass prevents potential UV-induced dehalogenation).
-
Add exactly 10 mL of anhydrous DMSO.
-
Validation Check: Vortex for 30 seconds. Inspect visually against a light background; the solution must be completely clear with no particulate matter. If particulates remain, sonicate for 2 minutes at room temperature.
Step 4: Aliquoting & Storage
-
Aliquot the solution into 500 µL portions in sterile, solvent-resistant microcentrifuge tubes.
-
Store at -20°C. Causality: Freezing minimizes the kinetic energy available for spontaneous degradation or solvent interaction over time.
Experimental workflow and spill response for halogenated organic acids.
Biological Context: Mechanism of Action
In drug development, 2-(4-iodophenoxy)-2-methylpropanoic acid is utilized to study lipid metabolism. As an analog of clofibrate derivatives, it acts upon the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Understanding this pathway is essential for researchers designing downstream transcriptomic or proteomic assays.
Putative PPAR-alpha signaling pathway induced by aryloxyisobutyric acid derivatives.
Logistical Plan: Waste Disposal & Spill Management
Because this compound contains a carbon-iodine bond, it falls under strict environmental regulations. The EPA strictly regulates the land disposal of Halogenated Organic Compounds (HOCs) under 40 CFR Part 268[4].
Disposal Protocol
-
Segregation: Never mix halogenated organic waste with non-halogenated solvents. Mixing them exponentially increases the cost of disposal and violates EPA RCRA guidelines.
-
Containment: Collect all liquid waste (including DMSO/aqueous assay washings) in a dedicated, clearly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.
-
Solid Waste: Dispose of contaminated weigh boats, pipette tips, and gloves in a separate solid hazardous waste bin lined with a primary and secondary bag.
Spill Response Plan
-
Solid Spill: Do not sweep (which creates inhalable dust). Dampen an absorbent pad with water or a mild alkaline solution (like 5% sodium bicarbonate) to neutralize the acid, wipe the area, and place the pad in solid hazardous waste.
-
Liquid Spill (in Solvent): Apply a commercial activated carbon or universal chemical absorbent. Once absorbed, scoop the gel/powder into a hazardous waste container using a non-sparking tool.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2797, Clofibric Acid." PubChem,[Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor,[Link]
-
National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC,[Link]
-
Environmental Protection Agency (EPA). "40 CFR Appendix III to Part 268 - List of Halogenated Organic Compounds." eCFR,[Link]
Sources
- 1. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. compliancy-group.com [compliancy-group.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
